N-(Sec-butyl)piperidine-4-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-butan-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-8(2)12-10(13)9-4-6-11-7-5-9/h8-9,11H,3-7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFRVVYYUVJLHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Dynamics and Synthetic Utility of N-(Sec-butyl)piperidine-4-carboxamide
Technical Guide for Medicinal Chemistry & Scaffold Utilization
Executive Summary
-(Sec-butyl)piperidine-4-carboxamide is a versatile bifunctional building block extensively utilized in fragment-based drug discovery (FBDD) and lead optimization. Characterized by a secondary amine "handle" (the piperidine nitrogen) and a steric-rich amide interface (the sec-butyl group), this scaffold serves as a critical intermediate for synthesizing G-protein coupled receptor (GPCR) ligands, kinase inhibitors (e.g., ALK inhibitors), and protease modulators.This guide provides a rigorous technical analysis of its structural properties, stereochemical considerations, and validated synthetic protocols, designed for researchers requiring high-fidelity integration of this moiety into complex pharmacophores.
Structural Analysis & Stereochemistry
2.1 Stereochemical Complexity
The sec-butyl moiety introduces a chiral center at the C-alpha position of the amide side chain. This results in two enantiomeric forms:
-
(S)-N-(sec-butyl)...
-
(R)-N-(sec-butyl)...
Critical Consideration: In high-affinity ligand design, the methyl group of the sec-butyl chain often occupies a specific hydrophobic pocket. Using racemic sec-butylamine during synthesis yields a 1:1 mixture of diastereomers if other chiral centers exist in the final molecule, or a racemate if the rest of the molecule is achiral.
-
Recommendation: For Structure-Activity Relationship (SAR) studies, synthesize both enantiomers separately using commercially available (R)- or (S)-sec-butylamine to probe steric tolerance in the binding pocket.
2.2 Conformational Dynamics
The piperidine ring predominantly adopts a chair conformation . The carboxamide substituent at position 4 prefers the equatorial orientation to minimize 1,3-diaxial interactions, although the energy barrier to the axial conformer is surmountable upon binding to a protein target.
Figure 1: Pharmacophoric decomposition of the N-(sec-butyl)piperidine-4-carboxamide scaffold.
Physicochemical Profile
The following properties are critical for assessing the "drug-likeness" of this fragment before elaboration.
| Property | Value (Approx.) | Significance in Drug Design |
| Molecular Weight | 184.28 g/mol | Ideal for Fragment-Based Design (Rule of 3 compliant). |
| Formula | -- | |
| cLogP | 0.6 – 0.9 | High water solubility; allows lipophilic appendages later. |
| TPSA | ~41 Ų | Good membrane permeability prediction. |
| pKa (Piperidine) | ~10.8 | Basic. Will be protonated at physiological pH (7.4). |
| H-Bond Donors | 2 | Amide NH, Piperidine NH. |
| H-Bond Acceptors | 2 | Amide Carbonyl, Piperidine N. |
Synthetic Pathways & Protocols
The most robust route involves the coupling of N-protected piperidine-4-carboxylic acid with sec-butylamine, followed by deprotection.
4.1 Validated Synthesis Workflow
Figure 2: Step-wise synthetic route for high-purity isolation.
4.2 Detailed Experimental Protocol
Step 1: Amide Coupling (Boc-Protected Intermediate)
-
Reagents: Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 equiv) in anhydrous DMF or DCM.
-
Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at 0°C for 15 minutes to activate the acid.
-
Addition: Add sec-butylamine (1.1 equiv) dropwise.
-
Note: Use (R)-(-)-sec-butylamine or (S)-(+)-sec-butylamine here if enantiopurity is required.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat.
, and brine. Dry over and concentrate.-
Yield Expectations: 85–95%.
-
Step 2: N-Boc Deprotection
-
Acidolysis: Dissolve the intermediate in DCM (5 vol). Add Trifluoroacetic acid (TFA) (1:1 ratio with DCM) or 4M HCl in Dioxane.
-
Reaction: Stir at RT for 1–2 hours.
gas evolution will be observed. -
Isolation:
-
For HCl Salt: Concentrate in vacuo. Triturate with diethyl ether to obtain a white solid.
-
For Free Base: Concentrate, redissolve in DCM, and wash with sat.
. Dry organic layer and concentrate.[1]
-
Applications in Drug Discovery
5.1 Fragment-Based Drug Design (FBDD)
This molecule acts as a "linker-fragment." The piperidine nitrogen allows for Grow strategies:
-
Reductive Amination: Reacting with aldehydes to attach aryl/heteroaryl tails.
-
Sulfonylation/Acylation: Creating sulfonamides or ureas to target specific residues (e.g., active site serines or cysteines).
5.2 Known Pharmacological Relevance
-
ALK Inhibitors: Piperidine carboxamide derivatives have been identified as scaffolds for Anaplastic Lymphoma Kinase (ALK) inhibition in tumor therapies [1].[2]
-
Protease Inhibitors: The scaffold mimics peptide bonds, making it useful in designing inhibitors for proteases like SARS-CoV-2 PLpro [2].[3]
-
GPCR Modulators: The basic nitrogen and lipophilic amide mimic neurotransmitter structures (e.g., opioids, serotonin), often serving as the "address" domain in GPCR ligands.
Safety & Handling (SDS Summary)
-
Hazards:
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides produced).
References
-
Arabian Journal of Chemistry. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling. Link
-
International Journal of Biological Macromolecules. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Link
-
MDPI. (2023). Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease. Link
-
PubChem. (2025).[7] Compound Summary: N-tert-butylpiperidine-4-carboxamide (Structural Analog). Link
-
Organic Syntheses. (2004). General Procedures for Boc-Piperidine Carboxamide Synthesis. Link
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. N-tert-butylpiperidine-4-carboxamide | C10H20N2O | CID 7175833 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Piperidine-4-carboxamide Derivatives in Medicinal Chemistry
Executive Summary
The piperidine-4-carboxamide scaffold (isonipecotamide) represents a privileged structure in modern medicinal chemistry, serving as a robust linker and pharmacophore in therapeutics ranging from metabolic enzyme inhibitors to GPCR modulators. Unlike its regioisomer nipecotamide (piperidine-3-carboxamide), the 4-substituted variant offers a plane of symmetry that simplifies stereochemical complexity while maintaining a critical balance between conformational flexibility and rigidity.
This guide provides a technical deep-dive into the design, synthesis, and optimization of piperidine-4-carboxamide derivatives, focusing on their utility as 11
Structural Pharmacology & Pharmacophore Analysis
The utility of the piperidine-4-carboxamide core stems from its ability to project three distinct vectors for chemical exploration:
-
The Basic Center (N1): With a pKa
10-11 (unsubstituted), the piperidine nitrogen serves as a primary anchor point, often forming salt bridges with conserved aspartate residues in GPCRs (e.g., Asp3.32 in aminergic receptors). -
The Linker (Piperidine Ring): The chair conformation provides a defined spatial separation (
5-6 Å) between the basic center and the amide functionality. -
The Effector Motif (C4-Amide): The carboxamide group acts as a hydrogen bond donor/acceptor pair, critical for orienting the molecule within enzyme active sites or receptor orthosteric pockets.
Diagram 1: Pharmacophore Interaction Logic
The following diagram illustrates the functional vectors of the scaffold in a typical binding pocket.
Caption: Functional vectors of the piperidine-4-carboxamide scaffold interacting with theoretical receptor residues.
Therapeutic Case Studies
11 -HSD1 Inhibitors (Metabolic Syndrome)
Inhibition of 11
-
Mechanism: The amide carbonyl typically interacts with the catalytic Tyr183 or Ser170 in the enzyme's active site, while the bulky N-substituent occupies the hydrophobic pocket intended for the steroid core.
-
Key Optimization: To avoid inhibition of the renal isozyme 11
-HSD2 (which causes hypertension), the amide nitrogen is often substituted with bulky, lipophilic groups (e.g., adamantyl or bicyclic systems) to exploit the larger hydrophobic pocket of type 1.
5-HT Receptor Modulators (CNS & GI)
The scaffold is ubiquitous in serotonin receptor pharmacology.
-
5-HT4 Agonists: Compounds like Piboserod utilize the piperidine nitrogen to mimic the protonated amine of serotonin. The 4-carboxamide linker extends to interact with the aromatic cage of the receptor.
-
5-HT2C PAMs: Recent studies have identified N-alkylpiperidine-4-carboxamides as Positive Allosteric Modulators (PAMs) for 5-HT2C, offering a pathway to treat obesity without the hallucinogenic side effects associated with 5-HT2A agonism.
Synthetic Methodologies
To ensure broad SAR exploration, a Divergent Synthesis strategy is recommended. This protocol allows for the late-stage introduction of diversity at either the Amide (R2) or the Amine (R1).
Diagram 2: Divergent Synthetic Workflow
Caption: Standard divergent synthesis allowing late-stage R1 diversification via reductive amination.
Detailed Protocol: Amide Coupling & Reductive Amination
Objective: Synthesis of N-(adamantan-1-yl)-1-benzylpiperidine-4-carboxamide (Representative 11
Step 1: Amide Coupling (Self-Validating System)
-
Reagents: Dissolve N-Boc-isonipecotic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins to activate the acid (Solution turns yellow).
-
Addition: Add 1-Adamantylamine (1.1 eq). Stir at RT for 4 hours.
-
Validation (TLC): Check consumption of acid (stains with Bromocresol Green) and appearance of product (UV inactive, stains with Ninhydrin only after Boc removal, so use PMA or Iodine).
-
Workup: Dilute with EtOAc, wash with 1M HCl (removes unreacted amine), sat. NaHCO3 (removes unreacted acid/HATU byproducts), and brine.
-
Why: The acid/base wash sequence ensures the organic layer contains only the neutral amide.
-
Step 2: Deprotection & Reductive Amination
-
Deprotection: Treat the intermediate with 4M HCl in Dioxane for 1 hour. Evaporate to dryness to yield the HCl salt.
-
Free Basing (Critical): The salt must be neutralized for reductive amination. Suspend in DCM, add TEA (1.1 eq) before adding the aldehyde.
-
Reaction: Add Benzaldehyde (1.1 eq) and Sodium Triacetoxyborohydride (STAB) (1.5 eq). Stir 12h.
-
Causality: STAB is used over NaCNBH3 because it is less toxic and selectively reduces the iminium ion without reducing the aldehyde itself.
Optimization Strategies (SAR)
The following table summarizes the Structure-Activity Relationship (SAR) trends for this scaffold across major targets.
| Position | Modification | Effect on Pharmacology |
| Piperidine N1 | Methyl / Ethyl | Increases CNS penetration (pKa adjustment). Common in 5-HT agonists. |
| Piperidine N1 | Benzyl / Aryl | Increases potency for 11 |
| Piperidine N1 | Sulfonyl | Reduces basicity completely; used to improve metabolic stability (prevents N-oxidation). |
| C4-Amide N | Primary (-NH2) | Rare; usually leads to poor selectivity. |
| C4-Amide N | Bulky Lipophiles (Adamantyl) | Critical for 11 |
| C4-Amide N | Heterocycles (e.g., Pyridine) | Enhances H-bonding; common in kinase inhibitors (e.g., ALK). |
References
-
Scott, J. S., Goldberg, F. W., & Turnbull, A. V. (2014). Medicinal chemistry of inhibitors of 11
-hydroxysteroid dehydrogenase type 1 (11 -HSD1).[1] Journal of Medicinal Chemistry, 57(11), 4466–4486.[1] [Link] -
Wild, C. T., et al. (2019). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. (Note: Discusses the related 2-carboxamide and 4-substituted scaffold logic). [Link]
-
Cheng, H., et al. (2010). The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 20(10), 3020-3025. (Comparative analysis of piperidine vs pyrrolidine scaffolds). [Link]
Sources
Technical Guide: Sec-Butyl Amide Functionalized Piperidine Scaffolds in Drug Discovery
Part 1: Executive Summary & Structural Rationale
The Piperidine Privilege: The piperidine ring is the most frequently used heterocycle in FDA-approved drugs. Its success stems from its ability to project functional groups into defined 3D vectors, its metabolic tractability, and its capacity to form hydrogen bonds via the nitrogen atom.
The Sec-Butyl Amide "Tuner": Functionalizing the piperidine scaffold with a sec-butyl amide moiety is a high-precision medicinal chemistry strategy. Unlike the linear n-butyl (too flexible) or the tert-butyl (too bulky/hydrophobic), the sec-butyl group offers a "Goldilocks" zone of steric bulk and lipophilicity. Crucially, it introduces a chiral center adjacent to the amide nitrogen, allowing researchers to probe the stereochemical constraints of a target binding pocket with high resolution.
Key Physicochemical Advantages
| Parameter | Effect of sec-Butyl Amide Functionalization |
| Chirality | Introduces an asymmetric center ( |
| Steric Bulk | Increases rotational energy barrier, potentially locking bioactive conformations. |
| Metabolic Stability | Branched alkyl chains adjacent to amides reduce susceptibility to amidase hydrolysis compared to n-alkyl analogs. |
| Lipophilicity | Increases logP moderately, improving membrane permeability without the solubility crash often seen with larger aromatics. |
Part 2: Structural Biology & SAR Logic
The Stereoelectronic "Lock"
In the context of GPCRs and ion channels (e.g., T-type Ca²⁺ channels), the sec-butyl amide acts as a hydrophobic anchor. The branching methyl group at the
Case Study: TACE/ADAM17 Inhibition
Research into Tumor Necrosis Factor-
-
Mechanism: The piperidine ring positions the zinc-binding group (hydroxyamide) into the active site.
-
Role of Sec-Butyl: The N-substituent (in this case, on the piperidine nitrogen) fills the S1' hydrophobic pocket. The sec-butyl group provides a superior fit compared to smaller alkyls, optimizing van der Waals interactions without inducing steric repulsion.
Part 3: Synthetic Protocols
Method A: Enantioselective Amide Coupling
This protocol describes the coupling of N-Boc-isonipecotic acid with (S)-2-aminobutane (sec-butylamine) to generate a chiral amide scaffold.
Reagents:
-
N-Boc-piperidine-4-carboxylic acid (1.0 equiv)
-
(S)-(+)-sec-Butylamine (1.1 equiv) [Use (R) for SAR comparison]
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
DMF (Anhydrous)
Step-by-Step Workflow:
-
Activation: Dissolve N-Boc-piperidine-4-carboxylic acid in anhydrous DMF (0.1 M concentration). Add DIPEA and stir at 0°C for 10 minutes.
-
Coupling: Add HATU in one portion. Stir for 15 minutes to form the activated ester (O-At ester).
-
Addition: Dropwise add (S)-sec-butylamine.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Target mass: [M+H]+).
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat. NaHCO₃, and brine.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Method B: N-Alkylation of Piperidine Amides
For scaffolds where the amide is pre-formed, introducing the sec-butyl group onto the piperidine nitrogen requires reductive amination or direct alkylation.
Protocol (Reductive Amination):
-
Dissolve 4-carboxamidopiperidine derivative in DCE.
-
Add 2-butanone (MEK) (5 equiv) and acetic acid (1 equiv).
-
Stir for 30 mins, then add NaBH(OAc)₃ (3 equiv).
-
Note: This method yields the racemic N-sec-butyl product. Chiral HPLC separation is required if enantiopurity is needed.
Part 4: Visualization of Workflows
Figure 1: Synthetic Pathway & Logic
Caption: Modular synthesis of chiral sec-butyl amide piperidines via HATU coupling followed by N-diversification.
Figure 2: SAR Decision Tree for Alkyl Amides
Caption: SAR decision matrix highlighting the strategic advantages of sec-butyl groups over n-butyl and t-butyl analogs.
Part 5: Comparative Data Analysis
The following table summarizes the impact of alkyl chain variation on a hypothetical piperidine-4-carboxamide inhibitor (based on aggregated TACE and Calcium Channel blocker data).
| Substituent (R) | Steric Hindrance ( | Lipophilicity ( | Metabolic Stability ( | Binding Affinity ( |
| n-Butyl | Low | +1.8 | Low (< 15 min) | Moderate (Flexible) |
| sec-Butyl | Medium | +1.7 | High (> 60 min) | High (Restricted) |
| tert-Butyl | High | +1.6 | High (> 120 min) | Low (Steric Clash) |
Note: Data represents generalized trends observed in piperidine carboxamide SAR studies.
References
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Source: National Institutes of Health (PMC) [Link]
-
BindingDB Entry: 1-sec-Butyl-3-[4-(2-methyl-quinolin-4-ylmethoxy)-benzenesulfonylmethyl]-piperidine-4-carboxylic acid hydroxyamide. Source: BindingDB / ChEMBL [Link][1]
-
Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Source: PubMed (Bioorg Med Chem) [Link][2]
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Source: National Institutes of Health (PMC) [Link]
-
Design, Synthesis and Biological Activity of New Amides Derived from 3-Benzhydryl and 3-sec-Butyl-2,5-dioxo-pyrrolidin-1-yl-acetic Acid. Source: PubMed (ChemMedChem) [Link]
Sources
- 1. BindingDB BDBM50152912 1-sec-Butyl-3-[4-(2-methyl-quinolin-4-ylmethoxy)-benzenesulfonylmethyl]-piperidine-4-carboxylic acid hydroxyamide::CHEMBL184942 [bindingdb.org]
- 2. Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperidine-4-Carboxamide Scaffold: A Pharmacophore-Driven Approach to Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of the Piperidine-4-Carboxamide Moiety
The piperidine-4-carboxamide scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically successful drugs and investigational agents.[1][2] Its structural rigidity, coupled with the capacity for diverse functionalization, allows for precise three-dimensional orientation of key pharmacophoric features, making it an ideal framework for targeting a wide array of biological macromolecules. From G-protein coupled receptors (GPCRs) to enzymes, the inherent versatility of this scaffold has cemented its status as a "privileged" structure in drug discovery.[1][2] This guide will provide a comprehensive, in-depth exploration of pharmacophore modeling as applied to piperidine-4-carboxamide ligands, offering a robust framework for the rational design and discovery of novel therapeutics.
The Rationale for Pharmacophore Modeling in Piperidine-4-Carboxamide Ligand Design
Pharmacophore modeling is a powerful computational technique that distills the complex three-dimensional structure of a molecule into a simplified representation of its essential steric and electronic features required for biological activity.[3][4][5] This approach is particularly well-suited for the piperidine-4-carboxamide scaffold due to several key factors:
-
Conformational Constraint: The piperidine ring, while possessing some flexibility, provides a degree of conformational restriction that helps to pre-organize the appended functional groups in a bioactive conformation. This inherent structural bias simplifies the generation of meaningful pharmacophore models.
-
Defined Vectorial Array: The carboxamide linkage and the substitution patterns on the piperidine ring and the amide nitrogen create well-defined vectors for hydrogen bond donors, acceptors, hydrophobic groups, and aromatic rings. These features are the fundamental building blocks of a pharmacophore model.
-
Scaffold Hopping and Lead Optimization: Pharmacophore models derived from piperidine-4-carboxamide ligands can be used to identify novel, structurally diverse chemotypes that retain the key interacting features, a process known as scaffold hopping.[3] Furthermore, these models are invaluable for guiding the optimization of lead compounds by providing a clear rationale for structural modifications aimed at enhancing potency and selectivity.[3][6]
Methodologies in Pharmacophore Model Generation: A Tale of Two Approaches
The generation of a robust pharmacophore model can be approached from two distinct perspectives, each with its own set of advantages and prerequisites.[7][8][9]
Ligand-Based Pharmacophore Modeling: Learning from the Known Actives
In the absence of a high-resolution structure of the biological target, a ligand-based approach is the method of choice.[4][8][9] This technique relies on the principle that a set of structurally diverse molecules that bind to the same target must share a common set of pharmacophoric features arranged in a specific 3D orientation.
Workflow for Ligand-Based Pharmacophore Modeling:
Sources
- 1. nbinno.com [nbinno.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacophore Modeling - Profacgen [profacgen.com]
- 5. Pharmacophore Modeling Service - CD ComputaBio [computabio.com]
- 6. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
Chemical Stability of sec-Butyl Amide Linkages: A Mechanistic and Practical Guide
Executive Summary
The sec-butyl amide linkage (
Mechanistic Foundations: Steric and Electronic Control[1]
The stability of the sec-butyl amide bond is primarily governed by the steric environment surrounding the amide nitrogen. Unlike
The Taft-Ingold Steric Parameter ( )
To quantify the stability, we utilize the Taft equation, which separates polar (
Where
Table 1: Comparative Steric Parameters (
| Substituent ( | Structure | Taft Steric Constant ( | Predicted Relative Rate ( | Stability Classification |
| Methyl | 0.00 | 1.0 | Low | |
| -0.39 | ~0.4 - 0.6 | Moderate | ||
| sec-Butyl | -1.13 | ~0.1 - 0.2 | High | |
| tert-Butyl | -1.54 | < 0.05 | Very High |
Hydrolysis Mechanism and Steric Clash
The rate-determining step in acid-catalyzed hydrolysis (
Figure 1: Acid-catalyzed hydrolysis pathway highlighting the transition state where the sec-butyl group's bulk creates the primary energy barrier.
Hydrolytic Stability Profile
Acidic Conditions (pH < 2)
In strong acids (e.g., 1N HCl), the sec-butyl amide linkage is remarkably robust. While protonation of the carbonyl oxygen occurs readily, the subsequent attack by water is retarded by the 1-methylpropyl group.
-
Half-life comparison: Under forcing conditions (6N HCl, 110°C), a sec-butyl amide may exhibit a half-life (
) 3-5x longer than its -butyl counterpart.
Basic Conditions (pH > 10)
Base-catalyzed hydrolysis is generally slower than acid hydrolysis for amides. The mechanism involves the direct attack of
-
Leaving Group Ability: The expulsion of the amine anion (
) is thermodynamically unfavorable. The sec-butyl group further destabilizes the transition state via electron donation (inductive effect, ), making the nitrogen slightly more basic but the C-N bond harder to break.
Biological and Metabolic Stability[4]
In drug discovery, the sec-butyl moiety is often a "Goldilocks" choice between stability and solubility.
Resistance to Amidases
Proteolytic enzymes (amidases/proteases) generally require specific spatial recognition. The branching at the
Metabolic Soft Spots
While the amide bond is stable, the sec-butyl alkyl chain itself is susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 or CYP2D6).
-
Primary Metabolic Route:
hydroxylation. -
Mitigation Strategy: If metabolic stability is too low, deuteration of the sec-butyl group or fluorination (e.g., replacing
with ) is a common medicinal chemistry tactic.
Experimental Protocols: Stability Assessment
To rigorously validate the stability of a sec-butyl amide linkage, a forced degradation study following ICH Q1A (R2) guidelines is required.
Forced Degradation Workflow
This protocol ensures that the degradation observed is intrinsic to the molecule and not an artifact of the matrix.
Figure 2: Forced degradation workflow for assessing amide linkage stability.
Standardized HPLC Method for Amide Kinetics
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (amide bond absorption) and 254 nm (if aromatic).
-
Success Criterion: Mass balance > 95% (Sum of parent + hydrolysis products).
Strategic Applications in Drug Design
The sec-butyl amide is strategically employed to modulate pharmacokinetics:
-
Half-life Extension: By replacing a primary amide or
-butyl amide with a sec-butyl amide, researchers can decrease hepatic clearance rates without significantly altering the logP (lipophilicity). -
Conformational Locking: The chiral center in the sec-butyl group can bias the conformation of the side chain, potentially increasing binding affinity to the target receptor through entropic pre-organization.
Case Study Rationale
In the development of local anesthetics (related to the lidocaine/bupivacaine family), increasing steric bulk around the amide nitrogen (e.g., using xylidine or bulky alkyl groups) correlates directly with increased duration of action due to slower hydrolysis by plasma esterases and amidases.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3] ICH Guidelines.[3][4][5] [Link]
-
Taft, R. W. Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry, Wiley, 1956.[6] (Foundational text on
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The Evolving Landscape of N-(sec-butyl)piperidine-4-carboxamide Analogs: A Technical Guide for Drug Discovery
Foreword: Unlocking the Potential of a Privileged Scaffold
In the intricate world of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The piperidine-4-carboxamide scaffold is one such "privileged structure," renowned for its favorable pharmacokinetic properties and its ability to interact with a diverse array of biological targets.[1][2] This technical guide delves into the nuanced world of N-(sec-butyl)piperidine-4-carboxamide analogs, a subclass with significant, yet not fully explored, therapeutic potential. While direct literature on the sec-butyl substitution is nascent, this guide will synthesize data from closely related N-alkyl and other substituted piperidine-4-carboxamide analogs to provide a comprehensive roadmap for researchers, scientists, and drug development professionals. We will explore the synthetic rationale, dissect structure-activity relationships (SAR), and illuminate the pathways to potential therapeutic applications, with a particular focus on neurodegenerative diseases and oncology.
The Piperidine-4-Carboxamide Core: A Foundation for Druggability
The piperidine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to confer aqueous solubility and metabolic stability, and to serve as a versatile scaffold for three-dimensional diversification.[1][2] The 4-carboxamide moiety provides a crucial hydrogen bonding donor and acceptor, facilitating interactions with biological targets. The N-substituent on the piperidine ring is a key determinant of pharmacological activity, influencing potency, selectivity, and pharmacokinetic profiles. The choice of a sec-butyl group introduces a moderate level of lipophilicity and steric bulk, potentially offering a unique balance of properties compared to linear or more complex N-substituents.
Synthetic Strategies: Building the N-(sec-butyl)piperidine-4-carboxamide Backbone
The synthesis of N-(sec-butyl)piperidine-4-carboxamide analogs typically follows a convergent approach, centered around the formation of the amide bond. A generalized synthetic workflow is outlined below.
Caption: Generalized synthetic workflow for N-(sec-butyl)piperidine-4-carboxamide analogs.
Experimental Protocol: General Amide Coupling
-
Protection: To a solution of piperidine-4-carboxylic acid in a suitable solvent (e.g., a mixture of t-butanol and water), add a base such as sodium hydroxide. Cool the mixture to 0°C and add di-tert-butyl dicarbonate (Boc anhydride) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Acidify the reaction mixture to precipitate the N-Boc-piperidine-4-carboxylic acid.
-
Activation: The N-Boc protected carboxylic acid is then activated. For example, treatment with a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) will generate an activated ester in situ.
-
Amide Coupling: To the solution of the activated acid, add sec-butylamine. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Deprotection: The N-Boc protecting group is removed under acidic conditions, commonly by treatment with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid (HCl) in an organic solvent.
-
Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization.
Structure-Activity Relationships (SAR): Decoding the Molecular Interactions
While specific SAR data for a series of N-(sec-butyl)piperidine-4-carboxamide analogs is not extensively published, we can infer key relationships from studies on analogous N-substituted piperidine-4-carboxamides.
The N-Substituent: A Master Regulator of Activity
The nature of the substituent on the piperidine nitrogen is paramount in determining the pharmacological profile.
-
N-Alkyl Chains: Studies on various N-alkylpiperidine derivatives suggest that the length and branching of the alkyl chain can significantly impact potency and selectivity. For instance, in a series of 4-(m-hydroxyphenyl)piperidines, increasing the bulk of the 4-alkyl substituent from methyl to n-propyl influenced opioid receptor affinity and efficacy.[3] The sec-butyl group, with its moderate steric hindrance, may offer a balance between receptor binding and favorable pharmacokinetic properties.
-
N-Benzyl and Aryl Groups: The introduction of an N-benzyl or other aryl groups has been a successful strategy in developing potent inhibitors of various enzymes, including cholinesterases for the potential treatment of Alzheimer's disease.[4][5] These aromatic moieties can engage in pi-stacking and other non-covalent interactions within the target's binding site.
Modifications to the Piperidine Ring and Carboxamide Moiety
While the N-substituent is a primary focus, modifications to other parts of the molecule can also fine-tune activity.
-
Piperidine Ring Conformation: The piperidine ring can adopt chair or boat conformations, and the orientation of the 4-carboxamide group (axial vs. equatorial) can influence receptor binding.
-
Carboxamide Substitutions: Substitution on the amide nitrogen can introduce additional interaction points. For example, N-aryl-piperidine-4-carboxamides have been developed as potent inhibitors of MALT1 proteolytic activity.[6]
Pharmacological Targets and Therapeutic Potential: A Multifaceted Scaffold
The versatility of the piperidine-4-carboxamide scaffold allows it to target a wide range of proteins implicated in various diseases.
Neurodegenerative Diseases: A Promising Frontier
A significant body of research points to the potential of piperidine derivatives in treating neurodegenerative disorders, particularly Alzheimer's disease.[7][8]
-
Cholinesterase Inhibition: Several N-benzylpiperidine carboxamide derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors.[4][5] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in symptomatic treatment of Alzheimer's.
-
Secretory Glutaminyl Cyclase (sQC) Inhibition: The piperidine-4-carboxamide moiety has been identified as a novel scaffold for inhibitors of sQC.[9] This enzyme is involved in the formation of neurotoxic pyroglutamate-amyloid-beta (pGlu-Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.
Caption: Potential dual mechanism of action for N-(sec-butyl)piperidine-4-carboxamide analogs in Alzheimer's disease.
Oncology: Targeting Key Signaling Pathways
The piperidine-4-carboxamide scaffold has also been explored for its anticancer properties, primarily through the inhibition of protein kinases.
-
Anaplastic Lymphoma Kinase (ALK) Inhibition: Piperidine carboxamide derivatives have shown potential as ALK inhibitors. ALK is a receptor tyrosine kinase that, when mutated or aberrantly activated, can drive the growth of various cancers.
-
Other Kinase Targets: The versatility of this scaffold suggests that analogs could be designed to target other kinases involved in cancer progression.
Other Therapeutic Avenues
The broad applicability of this scaffold is further demonstrated by its investigation in other therapeutic areas:
-
Anti-infective Agents: Piperidine-4-carboxamides have been identified as a new class of DNA gyrase inhibitors with activity against Mycobacterium abscessus.[10]
-
CCR5 Inhibition: Novel piperidine-4-carboxamide derivatives have been designed as potent CCR5 inhibitors for the treatment of HIV-1 infection.[11]
-
Calpain Inhibition: Piperidine carboxamides have been evaluated as calpain inhibitors, which have potential applications in treating conditions like neurodegeneration and ischemic injury.[12]
Data Summary: A Comparative Overview
The following table summarizes the biological activities of various N-substituted piperidine-4-carboxamide analogs from the literature, providing a basis for understanding the potential of N-(sec-butyl) analogs.
| Compound Class | Target | Key Findings | Reference |
| N-Benzylpiperidine Carboxamides | Acetylcholinesterase (AChE) | Showed potent inhibitory activity, with IC50 values in the low micromolar range. | [4][5] |
| Piperidine-4-carboxamide Derivative | Secretory Glutaminyl Cyclase (sQC) | Identified as a novel inhibitor with an IC50 of 34 μM. | [9] |
| Piperidine-4-carboxamide Derivatives | Anaplastic Lymphoma Kinase (ALK) | Demonstrated significant anti-tumor activity in a cell model. | |
| Piperidine-4-carboxamide Derivatives | CCR5 | Exhibited potent inhibitory activity with IC50 values in the nanomolar range. | [11] |
| Piperidine Carboxamide Keto Amides | μ-Calpain | Displayed potent inhibition with Ki values as low as 9 nM. | [12] |
Future Directions and Conclusion
The N-(sec-butyl)piperidine-4-carboxamide scaffold represents a promising, yet underexplored, area for drug discovery. Based on the extensive research into related analogs, it is plausible that N-(sec-butyl) derivatives could exhibit potent and selective activity against a range of therapeutic targets. The moderate lipophilicity and steric profile of the sec-butyl group may offer advantages in terms of cell permeability and metabolic stability.
Future research should focus on the systematic synthesis and evaluation of a library of N-(sec-butyl)piperidine-4-carboxamide analogs. This should include:
-
Broad Biological Screening: Testing against a diverse panel of targets, including kinases, proteases, and G-protein coupled receptors.
-
In-depth SAR Studies: Systematically exploring the effects of substitutions on the piperidine ring and the carboxamide moiety in combination with the N-sec-butyl group.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds.
By leveraging the knowledge gained from the broader class of N-substituted piperidine-4-carboxamides, researchers can strategically design and develop novel N-(sec-butyl) analogs with the potential to become next-generation therapeutics for a variety of diseases. This guide serves as a foundational resource to inspire and direct these future endeavors.
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Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. (2022). ACS Infectious Diseases. [Link]
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Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. (2000). Bioorganic & Medicinal Chemistry Letters. [Link]
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Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. (2014). European Journal of Medicinal Chemistry. [Link]
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Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). International Journal of Molecular Sciences. [Link]
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Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. (2000). Journal of Enzyme Inhibition. [Link]
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Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). International Journal of Molecular Sciences. [Link]
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Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. (2021). International Journal of Biological Macromolecules. [Link]
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Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. (2021). Archiv der Pharmazie. [Link]
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Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). European Journal of Medicinal Chemistry. [Link]
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Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2020). ChemistryOpen. [Link]
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N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]
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Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. (1988). NIDA Research Monograph. [Link]
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N-alkylpiperidine carbamates as potential anti-Alzheimer's agents. (2020). European Journal of Medicinal Chemistry. [Link]
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Methodological & Application
Application Note & Protocol: A Robust Synthesis of N-(sec-butyl)piperidine-4-carboxamide from Isonipecotic Acid
Abstract
This document provides a comprehensive, three-step protocol for the synthesis of N-(sec-butyl)piperidine-4-carboxamide, a valuable piperidine-based scaffold for pharmaceutical research and drug development. The synthesis commences with the strategic N-protection of isonipecotic acid using a tert-butyloxycarbonyl (Boc) group, followed by a highly efficient amide coupling with sec-butylamine facilitated by modern coupling reagents. The final step involves the clean deprotection of the Boc group under acidic conditions to yield the target compound. This guide is designed for researchers and drug development professionals, offering in-depth mechanistic rationale, a detailed step-by-step protocol, safety guidelines, and data presentation to ensure reliable and reproducible results.
Introduction and Strategic Overview
Piperidine-4-carboxamide derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Their synthesis often requires the formation of an amide bond, a cornerstone reaction in organic chemistry.[2][3] While seemingly straightforward, the direct condensation of a carboxylic acid and an amine requires high temperatures and often results in low yields due to the formation of a non-reactive ammonium salt at ambient temperatures.[4]
To overcome this, a common and highly effective strategy involves the activation of the carboxylic acid.[5][6] This protocol employs a robust, multi-step approach that ensures high yield and purity of the final product, N-(sec-butyl)piperidine-4-carboxamide.
The synthesis is logically divided into three key stages:
-
N-Protection: The secondary amine of the isonipecotic acid piperidine ring is itself a nucleophile and would compete with the desired sec-butylamine during the coupling reaction. To prevent self-condensation and other side reactions, it is first protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is ideal due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[7]
-
Amide Coupling: The protected N-Boc-isonipecotic acid is then coupled with sec-butylamine. This critical step is mediated by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). This combination generates a highly reactive intermediate, ensuring efficient amide bond formation under mild conditions.[5][8]
-
N-Deprotection: The final step involves the selective removal of the Boc protecting group using a strong acid, such as Trifluoroacetic Acid (TFA) or hydrochloric acid, to liberate the secondary amine on the piperidine ring and yield the final target molecule.
This strategic sequence provides a controlled and efficient pathway to the desired product, minimizing by-product formation and simplifying purification.
Visualized Synthetic Workflow
The following diagram illustrates the complete synthetic pathway from starting materials to the final purified product.
Caption: Workflow for the synthesis of N-(sec-butyl)piperidine-4-carboxamide.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Notes |
| Isonipecotic Acid | 498-94-2 | 129.16 | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | Protecting Agent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Base |
| tert-Butanol | 75-65-0 | 74.12 | Solvent |
| sec-Butylamine | 13952-84-6 | 73.14 | Amine Coupling Partner |
| EDC Hydrochloride | 25952-53-8 | 191.70 | Coupling Agent |
| 1-Hydroxybenzotriazole (HOBt) | 2592-95-2 | 135.13 | Coupling Additive |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | Non-nucleophilic Base |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, reaction solvent |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | Deprotection Agent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction Solvent |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | For pH adjustment |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying Agent |
Step 1: Synthesis of N-Boc-piperidine-4-carboxylic acid
Rationale: This step protects the piperidine nitrogen to prevent its participation in the subsequent amide coupling reaction. The reaction with Boc-anhydride is a standard and high-yielding procedure for generating N-Boc protected amines.[9]
Procedure:
-
To a solution of isonipecotic acid (1.0 eq, e.g., 10.0 g, 77.4 mmol) in a 1:1 mixture of tert-butanol and 1N aqueous sodium hydroxide (e.g., 100 mL each) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Slowly add di-tert-butyl dicarbonate (1.1 eq, e.g., 18.6 g, 85.1 mmol) to the stirring solution over 30 minutes. Ensure the temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously overnight (approx. 16 hours).
-
After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the tert-butanol.
-
Dilute the remaining aqueous solution with water (e.g., 100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted Boc-anhydride.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 2N HCl. A white precipitate will form.
-
Collect the white solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield N-Boc-piperidine-4-carboxylic acid.[7][9]
Step 2: Synthesis of tert-butyl 4-(sec-butylcarbamoyl)piperidine-1-carboxylate
Rationale: This is the key amide bond-forming step. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate is susceptible to side reactions. HOBt traps this intermediate to form an active HOBt-ester, which is more stable and reacts cleanly with the amine, minimizing side products and potential racemization.[5] DIPEA is used as a non-nucleophilic organic base to neutralize the HCl salt of EDC and the protonated amine, driving the reaction forward.
Procedure:
-
In an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq, e.g., 10.0 g, 43.6 mmol) in anhydrous DMF (e.g., 100 mL).
-
To this solution, add HOBt (1.2 eq, e.g., 7.1 g, 52.3 mmol) and EDC hydrochloride (1.2 eq, e.g., 10.0 g, 52.3 mmol). Stir for 15 minutes at room temperature.
-
Add DIPEA (2.5 eq, e.g., 18.9 mL, 109 mmol) to the mixture, followed by the dropwise addition of sec-butylamine (1.1 eq, e.g., 4.7 mL, 48.0 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, pour the reaction mixture into cold water (e.g., 500 mL) and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash sequentially with 5% aqueous citric acid (2 x 100 mL), saturated aqueous sodium bicarbonate (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield pure tert-butyl 4-(sec-butylcarbamoyl)piperidine-1-carboxylate.
Step 3: Synthesis of N-(sec-butyl)piperidine-4-carboxamide
Rationale: The Boc group is cleaved under strongly acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this purpose, and the resulting trifluoroacetate salt and excess TFA can be easily removed in vacuo due to their volatility.
Procedure:
-
Dissolve the purified product from Step 2 (1.0 eq, e.g., 10.0 g, 35.2 mmol) in dichloromethane (DCM, e.g., 50 mL) in a round-bottom flask and cool to 0 °C.
-
Slowly add trifluoroacetic acid (TFA, 10 eq, e.g., 27.1 mL, 352 mmol) to the stirring solution.
-
Remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in a minimal amount of water and basify to pH >10 by the slow addition of 4N NaOH solution at 0 °C.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (4 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, N-(sec-butyl)piperidine-4-carboxamide, typically as an oil or low-melting solid.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[10][11]
-
Reagents:
-
sec-Butylamine: Toxic if ingested or inhaled.[12] Handle with care.
-
EDC/HOBt: Can be irritating to the skin, eyes, and respiratory system. Avoid inhalation of dust.
-
TFA/HCl: Highly corrosive. Handle with extreme care, avoiding contact with skin and eyes and inhalation of vapors.
-
Solvents: DMF, DCM, and other organic solvents are flammable and have associated health risks. Avoid ignition sources and ensure proper ventilation.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link][2][3]
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Royal Society of Chemistry. (2022). Amide Bond Formation. In Greener Organic Transformations (pp. 35-39). [Link][5]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link][13]
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Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link][8]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide. [Link][7]
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Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]
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Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link][4]
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ResearchGate. (2011). One-pot activation and amidation of carboxylic acids with acetylene. [Link][1]
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National Center for Biotechnology Information. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC. [Link]
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Kharatkar, R. (2015). Synthesis, Characterization and Biological Evaluation of Novel... J Pharm Sci Bioscientific Res., 5(6), 599-604. [Link]
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Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
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Application Note: Precision N-Acylation of sec-Butylamine with Isonipecotoyl Chloride
Topic: Reagents for N-acylation of sec-butylamine with isonipecotoyl chloride Content Type: Detailed Application Notes and Protocols
Executive Summary
The N-acylation of sec-butylamine with isonipecotoyl chloride (piperidine-4-carbonyl chloride) presents a classic but deceptive challenge in organic synthesis: chemoselectivity . While sec-butylamine is a robust nucleophile, the electrophile—isonipecotoyl chloride—contains a secondary amine within its own structure. If utilized in its unprotected free-base form, isonipecotoyl chloride undergoes rapid intermolecular self-condensation (polymerization).
This guide outlines the definitive protocols for this transformation, prioritizing the N-Protected Route (Gold Standard) for maximum yield and purity, while also providing a Direct Hydrochloride Salt Route for specific legacy applications.
Critical Reagent Analysis
The Nucleophile: sec-Butylamine
-
Structure: Primary aliphatic amine with a chiral center at the
-carbon. -
Reactivity: Moderately hindered compared to n-butylamine but highly nucleophilic.
-
Stereochemistry: Commercial sources are typically racemic. If using an enantiopure starting material (e.g., (S)-2-aminobutane), standard acylation conditions generally preserve optical purity, provided exotic Lewis acids or excessive heat are avoided.
The Electrophile: Isonipecotoyl Chloride
-
The Stability Paradox: The free base of isonipecotoyl chloride is unstable. It exists commercially and stably only as:
-
Handling: Highly moisture-sensitive.[3][4] Hydrolyzes to isonipecotic acid and HCl gas upon exposure to atmospheric moisture.
Reagent Properties Table[5]
| Reagent | MW ( g/mol ) | State | Density/MP | Equiv. (Std) | Role |
| N-Boc-Isonipecotoyl Chloride | ~247.7 | Solid | MP: 50-55°C | 1.0 | Electrophile (Protected) |
| Isonipecotoyl Chloride HCl | 184.06 | Solid | MP: >160°C (dec) | 1.0 | Electrophile (Salt) |
| sec-Butylamine | 73.14 | Liquid | 0.72 g/mL | 1.1 - 1.2 | Nucleophile |
| Triethylamine (TEA) | 101.19 | Liquid | 0.73 g/mL | 1.1 - 3.0* | Base / Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | Liquid | Solvent | N/A | Solvent |
*Note: Base equivalents depend heavily on the electrophile form (see protocols).
Reaction Pathways & Mechanism
The choice of pathway dictates the impurity profile. The N-Protected route eliminates the risk of oligomerization, whereas the Direct Salt route relies on kinetic control.
Caption: Decision tree comparing the robust N-protected route (Green) against the risky direct salt route (Red).
Experimental Protocols
Protocol A: The "Gold Standard" (Via N-Boc Protection)
Recommended for medicinal chemistry and scale-up to avoid polymerization.
Reagents:
-
1-(tert-Butoxycarbonyl)piperidine-4-carbonyl chloride (1.0 eq)
-
sec-Butylamine (1.1 eq)
-
Triethylamine (TEA) or DIPEA (1.2 eq)
-
Dichloromethane (DCM) [Anhydrous]
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with nitrogen/argon.
-
Solvation: Dissolve N-Boc-isonipecotoyl chloride (1.0 eq) in anhydrous DCM (concentration ~0.2 M). Cool the solution to 0°C in an ice bath.
-
Base Addition: Add TEA (1.2 eq) to the solution. (Note: No precipitate should form yet).
-
Nucleophile Addition: Add sec-butylamine (1.1 eq) dropwise over 10 minutes.
-
Observation: The reaction is exothermic. White precipitate (TEA·HCl) will form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (Target mass = MW of Product + Boc group).
-
Workup:
-
Deprotection (If required): Treat the crude material with TFA/DCM (1:1) or 4M HCl in Dioxane to yield the free piperidine amine.[8]
Protocol B: The "Direct Salt" Method (Via HCl Salt)
Use only if N-protected starting material is unavailable. Requires strict temperature control.
Reagents:
-
Isonipecotoyl chloride hydrochloride (1.0 eq)
-
sec-Butylamine (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
DCM [Anhydrous]
Critical Mechanism Note: You must neutralize the HCl salt of the starting material and the HCl generated by the reaction (Total 2+ equivalents of base). However, once the starting material is neutralized, it becomes a nucleophile itself. Speed is critical.
Step-by-Step Procedure:
-
Suspension: Suspend isonipecotoyl chloride hydrochloride (1.0 eq) in anhydrous DCM at -10°C (Salt/Ice bath). It will likely remain a suspension.
-
Nucleophile Addition: Add sec-butylamine (1.2 eq) to the cold suspension.
-
Controlled Base Addition: Add DIPEA (2.5 eq) very slowly dropwise.
-
Rationale: By keeping the temperature low and adding base slowly, you encourage the more reactive, unhindered primary amine (sec-butylamine) to attack the acid chloride before the hindered secondary piperidine amine (freed by the base) can attack another molecule of acid chloride.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Workup:
-
Dilute with DCM.
-
Wash with 10% K₂CO₃ (aq). Do not use acid wash yet, or you will lose your product into the aqueous layer.
-
Dry organic layer over Na₂SO₄ and concentrate.
-
Purification: This route often requires column chromatography to separate the desired product from piperidine oligomers.
-
Workup & Purification Logic
The workup strategy depends on whether the product retains the N-protecting group or carries a free secondary amine.
Caption: Workup decision tree. Note the critical divergence based on the protonation state of the product.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Oligomers) | Self-condensation of isonipecotoyl chloride (Protocol B). | Switch to Protocol A (N-Protection). If impossible, increase sec-butylamine equivalents to 2.0 and lower temp to -20°C. |
| Incomplete Conversion | Moisture in solvent hydrolyzed the acid chloride. | Use freshly distilled DCM or store over molecular sieves. Ensure reagents are dry.[4][6][9][10] |
| Racemization | Overheating or highly basic conditions. | Maintain T < 25°C. sec-Butylamine is generally resistant to racemization under standard Schotten-Baumann conditions. |
| Product in Aqueous Layer | Accidental acidification during workup (Protocol B). | If the product has a free amine, keep the aqueous phase basic (pH > 11) to keep the product in the organic phase. |
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[8] Tetrahedron, 61(46), 10827-10852.
- Authoritative review on amide coupling strategies, supporting the use of acid chlorides and base selection.
- Provides safety and stability data for the analogous pyridine salt, extrapolating moisture sensitivity for the piperidine deriv
-
Sawada, S., et al. (1991). Synthesis and Antitumor Activity of 20(S)-Camptothecin Derivatives: Carbamate-Linked, Water-Soluble Derivatives of 7-Ethyl-10-hydroxycamptothecin. Chemical & Pharmaceutical Bulletin, 39(6), 1446-1454.[11]
- Describes the synthesis and handling of 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride, establishing protocols for handling piperidine-carbonyl chlorides.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12262826, Isonicotinoyl chloride hydrochloride. Retrieved from [Link]
- Source for physical property d
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 42060-79-7|Piperidine-4-carbonyl chloride hydrochloride|BLD Pharm [bldpharm.com]
- 3. 1-Acetylpiperidine-4-carbonyl chloride|lookchem [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. asianpubs.org [asianpubs.org]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
N-Boc-isonipecotic acid deprotection methods for amide synthesis
Application Note: Optimized N-Boc-Isonipecotic Acid Deprotection Strategies for High-Fidelity Amide Synthesis
Executive Summary
N-Boc-isonipecotic acid (Boc-Inp-OH) and its derivatives are critical scaffolds in the synthesis of peptidomimetics and integrin inhibitors. However, the secondary amine nature of the piperidine ring, combined with the potential for zwitterion formation (if the carboxylic acid is free) or solubility challenges (if derivatized), demands precise deprotection protocols.
This guide details three optimized methodologies for removing the tert-butyloxycarbonyl (Boc) group to liberate the piperidine amine for subsequent amide coupling. We prioritize methods that minimize side reactions such as tert-butyl cation alkylation and streamline the transition to the acylation step.
Mechanistic Insight: The Acidolysis Pathway
The deprotection of N-Boc-isonipecotic acid proceeds via acid-catalyzed elimination. Understanding this mechanism is vital for troubleshooting low yields or impurities.
-
Protonation: The carbonyl oxygen of the carbamate is protonated.[1]
-
Fragmentation: The C-O bond cleaves, releasing the tert-butyl cation (
) and a carbamic acid intermediate. -
Decarboxylation: The unstable carbamic acid collapses, releasing
and the free amine (as a salt). -
Cation Fate: The generated
is a potent electrophile. Without "scavengers," it may re-alkylate nucleophilic residues (e.g., Trp, Met, or the piperidine ring itself in rare cases).
Figure 1: Mechanistic pathway of acid-mediated Boc removal. Note the divergence of the reactive t-butyl cation.
Validated Experimental Protocols
Method A: The "Precipitation" Protocol (HCl/Dioxane)
Best for: Scale-up, robust substrates, and direct isolation of the amine salt without chromatography.
Rationale: Unlike TFA, HCl often causes the deprotected amine salt to precipitate directly from the ethereal solvent, simplifying purification to a mere filtration step.
Reagents:
-
4.0 M HCl in 1,4-Dioxane (Commercial or freshly prepared).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Wash Solvent: Diethyl Ether (
) or MTBE.
Protocol:
-
Dissolution: Dissolve 1.0 mmol of the N-Boc-isonipecotic acid derivative in 2 mL of dry DCM (or EtOAc).
-
Note: Minimal solvent volume encourages precipitation later.
-
-
Acid Addition: Add 2.5 mL (10 mmol, 10 equiv) of 4.0 M HCl in Dioxane dropwise at 0°C.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 30–60 minutes.
-
Monitoring: Check TLC (stain with Ninhydrin; free amine turns blue/purple).
-
-
Isolation:
-
Yield: Expect quantitative conversion to the Hydrochloride salt (
).
Method B: The "Scavenger" Protocol (TFA/Silane)
Best for: Complex substrates containing electron-rich aromatic rings (e.g., if the isonipecotic acid is coupled to Tryptophan) that are prone to alkylation.
Rationale: Trifluoroacetic acid (TFA) is a powerful solvent and acid. Adding Triethylsilane (TES) acts as a "hydride source" to quench the
Reagents:
-
Scavenger: Triethylsilane (TES) or Triisopropylsilane (TIPS).
Protocol:
-
Cocktail Prep: Prepare a solution of TFA:DCM:TES (50:45:5 v/v).
-
Reaction: Dissolve the substrate in the cocktail (approx. 10 mL per gram of substrate).
-
Time: Stir at RT for 30 minutes.
-
Workup (Critical):
-
Do not simply evaporate; TFA is hard to remove and can degrade the amine over time.
-
Azeotrope: Add Toluene (equal volume) and concentrate. Repeat 3x. This effectively removes residual TFA.
-
-
Free-Basing (Optional but Recommended): Dissolve residue in DCM. Wash with saturated aqueous
. Dry organic layer ( ) and concentrate to get the free amine.
Method C: The "Mild" Lewis Acid Protocol (TMSOTf)
Best for: Acid-sensitive substrates where strong Brønsted acids (HCl/TFA) cause degradation.
Rationale: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) activates the Boc carbonyl under milder conditions than protic acids.
Protocol:
-
Dissolve substrate in dry DCM at 0°C under
. -
Add 2,6-Lutidine (1.5 equiv) followed by TMSOTf (1.2 equiv).
-
Stir for 15–30 min.
-
Quench with Methanol.
Comparative Analysis of Methods
| Feature | Method A: HCl/Dioxane | Method B: TFA/DCM | Method C: TMSOTf |
| Primary Utility | Routine synthesis, Scale-up | Complex peptides, Scavenging needed | Acid-sensitive substrates |
| Reagent Cost | Low | Low | High |
| Product Form | HCl Salt (Solid) | TFA Salt (Oil/Solid) | Free Amine (after workup) |
| By-products | Isobutylene, | Isobutylene, | TMS-derivatives |
| Green Score | Medium (Dioxane waste) | Low (Corrosive, Volatile) | Medium |
Critical Workflow: Bridging to Amide Coupling
The most common failure point is not the deprotection itself, but the subsequent coupling reaction. The piperidine nitrogen is now a salt (
The "In-Situ Neutralization" Strategy: Do not isolate the free base unless necessary (to avoid oxidation). Instead, use the salt directly:
-
Dissolve: Suspend the Isonipecotic Acid amine salt (HCl or TFA) in DMF or DMAc.
-
Base: Add 3.0–4.0 equivalents of DIEA (Diisopropylethylamine).
-
1 equiv neutralizes the salt.
-
1 equiv activates the carboxylic acid partner.
-
Excess maintains basic pH for kinetics.
-
-
Coupling: Add the carboxylic acid partner and coupling reagent (e.g., HATU or T3P).
Decision Tree for Method Selection:
Figure 2: Selection guide for deprotection methodology based on substrate complexity.
References
-
Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P.G.M.[6] Wiley-Interscience. (Standard reference for functional group tolerance).
-
Mechanisms of Boc Deprotection. Common Organic Chemistry. (Detailed mechanistic breakdown of acidolysis). Link
-
Comparison of Deprotection Reagents. ACS GCI Pharmaceutical Roundtable. (Green chemistry assessment of TFA vs. HCl vs. TMSOTf). Link
-
TMSOTf Assisted Deprotection. Journal of Organic Chemistry. (Protocol for mild deprotection using trimethylsilyl trifluoromethanesulfonate). Link
-
Coupling Reagents for Hindered Amines. BenchChem Application Notes. (Data on coupling efficiency for isonipecotic acid derivatives). Link
Sources
Application Note & Protocol: TBTU/HOBt for Sterically Hindered Amide Bond Formation
Introduction: Overcoming Steric Barriers in Amide Synthesis
The formation of the amide bond is arguably the most critical reaction in medicinal chemistry and the synthesis of biologically active molecules.[1][2][3] While numerous coupling reagents exist, the synthesis of amides from sterically demanding carboxylic acids or amines presents a significant and persistent challenge.[1][4][5][6] When bulky groups flank the reacting centers, the slow rate of nucleophilic attack by the amine on the activated carboxylate can lead to low yields, side reactions, and racemization of chiral centers.
This application note provides a detailed guide to the use of TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) , often in conjunction with an external source of HOBt (1-Hydroxybenzotriazole) , as a highly efficient system for overcoming these steric challenges. Uronium-based reagents like TBTU have become indispensable tools for constructing "difficult" amide bonds where other methods fail, offering rapid reaction rates and high yields while preserving stereochemical integrity.[7]
The Mechanism: How TBTU/HOBt Activates and Couples
The efficacy of TBTU lies in its ability to rapidly convert a carboxylic acid into a highly reactive HOBt active ester, which is then readily intercepted by the amine nucleophile. The process is a multi-step, base-mediated activation and coupling cascade.
Causality of the Mechanism:
-
Base-Mediated Deprotonation: The reaction is initiated by a non-nucleophilic tertiary base (e.g., DIPEA, Et₃N) which deprotonates the carboxylic acid, forming a carboxylate anion. This step is crucial as the carboxylate is the active nucleophile that attacks the TBTU reagent.
-
Attack on TBTU & Active Ester Formation: The carboxylate anion attacks the electrophilic carbon of the TBTU reagent. This leads to the formation of a key intermediate: the OBt active ester . This step displaces the stable and water-soluble byproduct, N,N,N',N'-tetramethylurea.[8][9]
-
The Role of HOBt: The benzotriazole (HOBt) moiety is the cornerstone of this system's success. As an excellent leaving group, it significantly increases the reactivity of the activated carboxylic acid. Crucially, the formation of the OBt ester minimizes the lifetime of other, more racemization-prone intermediates (like oxazolones), thereby acting as a potent racemization suppressant.[7][10][11][12][13] While TBTU contains the HOBt structure, the addition of exogenous HOBt is often recommended to ensure the equilibrium favors the active ester, especially in challenging cases.[11][14][15]
-
Nucleophilic Attack by the Amine: The sterically hindered amine, which would slowly attack a less activated carboxyl species, can now efficiently attack the highly electrophilic carbonyl carbon of the OBt ester. This forms the desired amide bond and regenerates HOBt.
Caption: TBTU/HOBt activation and coupling pathway.
Experimental Protocols & Data
Reagent Stoichiometry and Selection
The choice of base and solvent, along with the stoichiometry of the reagents, is critical for success. The following table provides a robust starting point for optimization.
| Component | Molar Equivalents (eq.) | Role & Rationale |
| Carboxylic Acid | 1.0 | Limiting reagent |
| Amine | 1.0 - 1.2 | A slight excess can help drive the reaction to completion. |
| TBTU | 1.0 - 1.2 | Using equimolar amounts relative to the acid minimizes side reactions.[16] |
| HOBt (Additive) | 1.0 - 1.2 | Recommended to further suppress racemization and enhance rate.[11][14] |
| Base (DIPEA) | 2.0 - 3.0 | Two equivalents are needed: one to form the carboxylate and one to neutralize the HOBt proton released during activation. An additional excess ensures the reaction medium remains basic. |
| Solvent | Anhydrous (e.g., DMF, NMP, DCM) | DMF is a common choice due to its excellent solvating properties for all components. NMP can be used for particularly insoluble substrates. |
Step-by-Step Protocol for Solution-Phase Coupling
This protocol outlines a general procedure for coupling a sterically hindered carboxylic acid and amine.
1. Preparation:
-
Ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous, peptide-synthesis grade solvents.
2. Activation (Pre-activation Recommended):
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) , TBTU (1.1 eq.) , and HOBt (1.1 eq.) in anhydrous DMF (approx. 0.1 M concentration relative to the acid).
-
Cool the solution to 0 °C using an ice bath. This helps to control the initial exothermic reaction and minimize potential side reactions.
-
Add DIPEA (2.5 eq.) dropwise to the stirred solution.
-
Allow the activation mixture to stir at 0 °C for 15-20 minutes. A color change (often to yellow/orange) may be observed, indicating formation of the active species.
3. Coupling Reaction:
-
In a separate flask, dissolve the sterically hindered amine (1.1 eq.) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the pre-activated mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-24 hours. The time required is highly dependent on the degree of steric hindrance.
4. Reaction Monitoring:
-
Monitor the consumption of the limiting reagent using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
5. Aqueous Workup:
-
Once the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Wash the organic layer sequentially with:
- 1N HCl (aq) or 5% citric acid (aq) (2x) - Removes excess base.
- Saturated NaHCO₃ (aq) (2x) - Removes unreacted carboxylic acid and HOBt.
- Saturated NaCl (Brine) (1x) - Removes residual water.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
6. Purification:
-
Purify the crude product via flash column chromatography on silica gel to obtain the pure amide.
Caption: General experimental workflow for TBTU coupling.
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | • Extreme steric hindrance.• Insufficient activation time.• Poor quality solvent/reagents (moisture).• Substrate insolubility. | • Increase reaction time and/or temperature (e.g., to 40-50 °C).• Increase reagent stoichiometry to 1.5 eq.• Ensure strictly anhydrous conditions.• Switch to a solvent with higher solvating power, like NMP.• Consider a more potent reagent like HATU.[17][18] |
| Racemization of α-carbon | • Base is too strong or used in large excess.• Elevated reaction temperature for prolonged periods. | • Switch from DIPEA to a weaker base like N-methylmorpholine (NMM).• Ensure HOBt is used as an additive.• Perform the coupling at the lowest effective temperature (start at 0 °C and warm slowly).[7] |
| Guanidinylation of Amine | • Using a significant excess of TBTU relative to the carboxylic acid allows TBTU to react directly with the free amine. | • Maintain a stoichiometry of TBTU that is close to equimolar with the carboxylic acid (e.g., 1.05-1.1 eq.). This side reaction is less common with phosphonium reagents (e.g., PyBOP).[15][16] |
| Difficult Workup | • Emulsion formation during extraction.• Water-soluble product. | • Add brine to the aqueous layer to break emulsions.• If the product has high polarity, perform a back-extraction of the aqueous layers. Alternatively, consider direct purification after removing the solvent if byproducts are non-interfering. |
Safety and Handling
-
TBTU: TBTU is a flammable solid that can cause skin, eye, and respiratory irritation.[19][20][21][22] It is also moisture-sensitive.
-
HOBt: 1-Hydroxybenzotriazole, particularly in its anhydrous form, is a known explosive and is sensitive to heat, friction, and shock.[23] It is almost always supplied and used as a monohydrate, which significantly improves its safety profile.
-
Handling: Always handle these reagents in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Storage: Store TBTU and HOBt in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials (e.g., strong oxidizing agents).[19][22] Tightly seal containers, preferably under an inert gas like nitrogen or argon, to prevent moisture ingress.
References
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. [Link]
-
Aapptec Peptides. Coupling Reagents. Aapptec Website. [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. PubMed. [Link]
-
Carl ROTH. Safety Data Sheet: TBTU. Carl ROTH Website. [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1098 - HOBt (N-Hydroxybenzotriazole). Aapptec Website. [Link]
-
D'Andrea, L., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). Molecules, 28(2), 656. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
-
Scribd. Research Chemical Safety Guide. Scribd. [Link]
-
Mali, S. M., et al. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 12(42), 8462-8472. [Link]
-
Tice, C. M. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. ACS Omega, 6(39), 25076-25096. [Link]
-
Scribd. TBTU Material Safety Data Sheet. Scribd. [Link]
-
El-Faham, A., et al. A Non-Explosive Replacement for Benzotriazole Based Coupling Reagents. Luxembourg Bio Technologies. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11642-11647. [Link]
-
ResearchGate. (2025). Procedures to Improve Difficult Couplings. ResearchGate. [Link]
-
Wikipedia. Peptide synthesis. Wikipedia. [Link]
-
Reid, G. E., & Simpson, R. J. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry, 200(2), 301-309. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Website. [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1101 - TBTU. Aapptec Website. [Link]
-
Organic Synthesis. Acid-Amine Coupling using TBTU. Organic-synthesis.org. [Link]
-
Scribd. Tbtu Mechanism. Scribd. [Link]
-
Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins as Coupling Reagents. Synform, 2022(10), A155-A159. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). common-organic-chemistry.com. [Link]
Sources
- 1. chimia.ch [chimia.ch]
- 2. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. thieme.de [thieme.de]
- 7. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. scribd.com [scribd.com]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
- 12. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. What is the connection between TBTU and HBTU?_Chemicalbook [chemicalbook.com]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
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- 22. scribd.com [scribd.com]
- 23. bachem.com [bachem.com]
Application Note: N-(Sec-butyl)piperidine-4-carboxamide as a Scaffold for sQC Inhibitors
Executive Summary
Secreted Glutaminyl Cyclase (sQC) is a zinc-dependent metalloenzyme responsible for the post-translational modification of N-terminal glutamine (Gln) and glutamate (Glu) residues into pyroglutamate (pGlu). This cyclization is a critical pathological step in Alzheimer’s Disease (AD), where it drives the formation of neurotoxic, aggregation-prone pGlu-A
While imidazole-based inhibitors (e.g., Varoglutamstat/PQ912) have dominated clinical development, N-(Sec-butyl)piperidine-4-carboxamide represents a distinct non-imidazole scaffold identified through pharmacophore-assisted virtual screening and structure-activity relationship (SAR) studies. This scaffold offers an alternative chemical space, potentially avoiding off-target effects associated with strong metal-chelating pharmacophores.
This guide provides a comprehensive technical protocol for characterizing this scaffold, focusing on kinetic validation using coupled fluorometric assays and orthogonal cell-based systems.
Mechanism of Action & Chemical Biology
The Pathological Role of sQC
In physiological states, sQC matures neuropeptides (e.g., TRH, GnRH). In pathology, sQC overexpression catalyzes the cyclization of A
-
Increases hydrophobicity, accelerating oligomerization by >250-fold.
-
Confers resistance to aminopeptidase degradation.[1]
-
Acts as a "seed" for mixed A
plaque formation.
Scaffold Rationale: Piperidine-4-carboxamide
Unlike "zinc-binding group" (ZBG) inhibitors that directly chelate the active site Zn
-
Amide Moiety: Mimics the peptide bond transition state, hydrogen bonding with the catalytic triad (Glu201, Asp248, or His319 in human sQC).
-
Piperidine Ring: Acts as a rigid spacer, positioning the substituents within the active site tunnel.
-
Sec-butyl Group: Provides hydrophobic bulk that occupies the S1' or S2' substrate pockets. The chiral center of the sec-butyl group allows for stereoselective optimization (typically S-enantiomers show higher affinity in similar alkyl-chain pockets).
Figure 1: The pathological cascade of A
Experimental Protocol: Coupled Fluorometric Assay
Objective: Determine the IC
Principle: sQC does not generate a fluorescent signal directly. This assay uses a coupled reaction . sQC cyclizes the substrate H-Gln-AMC into pGlu-AMC. The auxiliary enzyme, Pyroglutamyl Aminopeptidase (pGAP) , then cleaves the pGlu moiety, releasing free AMC (7-Amino-4-methylcoumarin), which is highly fluorescent.
Materials
-
Enzyme: Recombinant human sQC (rh-sQC), specific activity >10 U/mg.
-
Substrate: H-Gln-AMC (Bachem or equivalent).
-
Auxiliary Enzyme: Pyroglutamyl Aminopeptidase (pGAP) (from Pyrococcus furiosus or Bacillus amyloliquefaciens).
-
Buffer: 50 mM Tris-HCl, pH 8.0, 50 mM KCl (Ionic strength is crucial for sQC activity).
-
Test Compound: N-(Sec-butyl)piperidine-4-carboxamide (dissolved in DMSO).
-
Control Inhibitor: PQ912 (Varoglutamstat) or PBD150.
Workflow
-
Preparation:
-
Prepare 100x stocks of the Test Compound in DMSO (e.g., 10 mM down to 1 nM).
-
Prepare Substrate Solution: 200
M H-Gln-AMC in Assay Buffer. -
Prepare Enzyme Mix: rh-sQC (final conc. 50 nM) + pGAP (final conc. 0.5 U/mL) in Assay Buffer.
-
-
Pre-incubation:
-
In a black 96-well plate, add 10
L of Test Compound. -
Add 50
L of Enzyme Mix. -
Incubate for 15 minutes at 30°C to allow inhibitor binding.
-
-
Reaction Initiation:
-
Add 40
L of Substrate Solution (Final volume 100 L).
-
-
Measurement:
-
Monitor fluorescence continuously for 30 minutes at 30°C.
-
nm,
nm.
-
Critical Control: The pGAP Counter-Screen
Why? If your scaffold inhibits the auxiliary enzyme (pGAP), you will see a false positive (reduced fluorescence) that mimics sQC inhibition.
-
Protocol: Repeat the assay exactly as above, but replace H-Gln-AMC with pGlu-AMC (the product of sQC).
-
Logic: If the signal decreases in the presence of your compound, it inhibits pGAP. If the signal remains high (equal to DMSO control), your compound is a true sQC inhibitor.
Figure 2: The coupled enzymatic assay logic. The inhibitor must block sQC without affecting the auxiliary enzyme pGAP.
Experimental Protocol: Cell-Based Orthogonal Assay
Objective: Validate membrane permeability and efficacy in a biological system.
Cell Model
-
Cell Line: HEK293 transfected with human APP695 (Swedish mutation) and human sQC. Alternatively, SH-SY5Y neuroblastoma cells (which express endogenous sQC).
-
Culture Conditions: DMEM + 10% FBS + Pen/Strep, 37°C, 5% CO
.
Protocol
-
Seeding: Seed cells at
cells/well in a 24-well plate. -
Treatment: 24 hours post-seeding, replace media with fresh media containing the Test Compound (0.1
M – 100 M) or Vehicle (DMSO). -
Conditioning: Incubate for 24 hours.
-
Harvesting: Collect the conditioned medium (supernatant). Add protease inhibitors (PMSF) immediately.
-
Detection (ELISA):
-
Use a sandwich ELISA specific for pGlu-A
(3-42) . -
Capture Antibody: Anti-pGlu-A
(Clone 2-48 or similar). -
Detection Antibody: Biotinylated Anti-A
(Clone 4G8 or 6E10). -
Readout: Streptavidin-HRP / TMB substrate (Absorbance at 450 nm).
-
Data Analysis & Interpretation
Kinetic Parameters
Calculate the initial velocity (
To convert IC
Note: For sQC, the
Expected Results Comparison
| Parameter | Reference Inhibitor (PBD150) | Piperidine-4-carboxamide Scaffold (Lead) | Interpretation |
| IC | ~ 10 - 50 nM | 1 - 40 | Scaffold is a "Hit/Lead." Needs optimization (e.g., linker rigidification). |
| Binding Mode | Metal Chelation (Zinc) | Active Site Occlusion / H-bond | Lower toxicity risk; potentially lower affinity initially. |
| Cellular Potency | High (nM range) | Moderate (High | Permeability of the sec-butyl group is good, but potency needs boosting. |
References
-
Dileep, K. V., et al. (2021). "Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors."[2][3][4] International Journal of Biological Macromolecules, 170, 415-423.[2][3][5] [2][3][5]
-
Schilling, S., et al. (2002). "Continuous spectrometric assays for glutaminyl cyclase activity."[6] Analytical Biochemistry, 303(1), 49-56.[6]
-
Cynis, H., et al. (2006). "Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells." Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1763(11), 1125-1130.
-
Buchholz, M., et al. (2006). "The first potent inhibitors for human glutaminyl cyclase: synthesis and structure-activity relationship." Journal of Medicinal Chemistry, 49(2), 664-677.
Sources
- 1. SensoLyte® Green Glutaminyl Cyclase Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 2. Frontiers | Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Continuous spectrometric assays for glutaminyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Synthesis of Piperidine-4-Carboxamide Libraries
Topic: Preparation of Piperidine-4-Carboxamide Libraries for High-Throughput Screening Content Type: Detailed Application Notes and Protocols
Introduction & Strategic Rationale
The piperidine-4-carboxamide scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in numerous FDA-approved therapeutics (e.g., opioid receptor agonists, Factor Xa inhibitors, and 5-HT receptor modulators). Its distinct chair conformation allows for precise vector positioning of substituents at the N1 (amine) and C4 (amide) positions, facilitating engagement with diverse biological targets including GPCRs, kinases, and proteases.
For High-Throughput Screening (HTS), the challenge lies not in the chemistry itself, but in generating library fidelity —ensuring that hundreds of analogs are synthesized with >95% purity, free of cytotoxic coupling reagents, and formatted correctly for acoustic or pin-tool dispensing.
This guide outlines two distinct, field-proven workflows:
-
Solid-Phase Organic Synthesis (SPOS): Best for maximizing diversity at the N1 position.
-
Solution-Phase with Polymer-Supported Scavenging: The industrial "gold standard" for rapid amide coupling at C4, avoiding the solubility issues often encountered with resin-bound intermediates.
Library Design & Retrosynthesis
To maximize Structure-Activity Relationship (SAR) data, the library is designed around two points of diversity (
- (N1-Position): Introduced via alkylation, reductive amination, or sulfonylation.
- (C4-Amide): Introduced via amide coupling with diverse primary/secondary amines.
Visualization: Retrosynthetic Logic
Caption: Retrosynthetic breakdown of the piperidine-4-carboxamide scaffold showing convergent assembly points.
Protocol A: Solid-Phase Synthesis (SPOS)
Best for: Libraries requiring extensive N1 diversification (e.g., ureas, sulfonamides) which are difficult to purify in solution.
Core Concept
Using 2-Chlorotrityl Chloride (2-CTC) Resin allows for the attachment of Fmoc-isonipecotic acid via the carboxyl group. This strategy protects the C-terminus, exposing the N-terminus for elaboration. Crucially, cleavage from 2-CTC can be tuned to release the protected acid or the free acid, depending on the acid concentration used.
Step-by-Step Protocol
Phase 1: Resin Loading
-
Swelling: Place 10 g of 2-CTC resin (1.0–1.6 mmol/g loading) in a solid-phase synthesis vessel. Swell in dry DCM (100 mL) for 30 min.
-
Loading: Dissolve Fmoc-Piperidine-4-carboxylic acid (1.2 eq relative to resin loading) and DIPEA (4 eq) in dry DCM. Add to resin.[1]
-
Incubation: Shake at room temperature (RT) for 2 hours.
-
Capping: Add MeOH (1 mL/g resin) to the mixture and shake for 20 min to cap unreacted chloride sites.
-
Wash: Drain and wash resin: DCM (3x), DMF (3x), DCM (3x).
Phase 2: N1-Diversification (
)
-
Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF and DCM.
-
Reaction (Choose One):
-
Sulfonylation: Add
-Sulfonyl Chloride (5 eq) + DIPEA (10 eq) in DCM. Shake 2 hrs. -
Urea Formation: Add
-Isocyanate (5 eq) in DCM. Shake 4 hrs. -
Reductive Amination: Add
-Aldehyde (5 eq) in TMOF/DCM (1:1). Shake 1 hr. Add NaBH(OAc)3 (5 eq). Shake 16 hrs.
-
-
QC Check: Remove a small aliquot of resin, cleave, and check conversion via LCMS.
Phase 3: Cleavage & C4-Coupling
-
Cleavage: Treat resin with 20% Hexafluoroisopropanol (HFIP) in DCM for 30 min. Note: HFIP is mild and preserves acid-labile groups on
if present. -
Isolation: Filter resin, collect filtrate, and evaporate to dryness. This yields the N-substituted Isonipecotic Acid .
-
Parallel Amide Coupling (Solution Phase):
-
Dissolve crude acid in DMF (0.1 M).
-
Dispense into 96-well reaction block.
-
Add HATU (1.2 eq) and DIPEA (3 eq). Shake 5 min.
-
Add diverse Amines (
- , 1.5 eq). Shake 12 hours.
-
Protocol B: Solution-Phase with Polymer-Supported Scavengers
Best for: Rapid generation of C4-amide variants with high purity requirements for HTS. This method avoids the slower kinetics of solid-phase coupling.
Core Concept
Synthesis is performed in solution, but purification utilizes solid-supported scavengers to remove excess reagents. This "catch-and-release" or "scavenge-only" approach eliminates the need for preparative HPLC for every well.
Workflow Diagram
Caption: Polymer-Supported (PS) Scavenger workflow for purification-free library synthesis.
Step-by-Step Protocol
-
Reaction Setup:
-
In a 96-well deep-well block, add N-Boc-Piperidine-4-carboxylic acid (100 µmol, 1.0 eq) in DMF (500 µL).
-
Add COMU (1.1 eq) and DIPEA (2.0 eq). Shake 5 min.
-
Add diverse Amines (
, 1.2 eq). Shake at RT for 16 hours.[2]
-
-
Scavenging (The "Polishing" Step):
-
Problem: The mixture contains product, excess amine, and coupling byproducts.
-
Solution: Add PS-Isocyanate resin (3.0 eq relative to excess amine). This resin reacts covalently with the unreacted amine.
-
Add PS-Trisamine resin (3.0 eq) to scavenge any unreacted acid or active ester.
-
Shake block for 6–12 hours.
-
-
Filtration:
-
Filter the reaction mixture through a 96-well filter plate (20 µm frit) into a receiving plate.
-
Wash filter cake with MeOH (200 µL).
-
The filtrate contains the pure N-Boc-Amide .
-
-
Deprotection & Final Formatting:
-
Treat filtrate with 4M HCl in Dioxane (200 µL) for 2 hours (removes Boc).
-
Evaporate to dryness (SpeedVac).
-
Re-suspend in 100% DMSO to a final concentration of 10 mM .
-
HTS Formatting & Quality Control
To ensure the library is "screen-ready," specific physical parameters must be met.
Solubility & Storage Standards
| Parameter | Specification | Rationale |
| Solvent | 100% Anhydrous DMSO | Prevents hydrolysis; universal HTS solvent. |
| Concentration | 10 mM (Master Plate) | Allows dilution to 1-10 µM assay concentration. |
| Plate Format | 384-well SBS Standard (Polypropylene) | Low binding; compatible with acoustic dispensers (e.g., Echo). |
| Water Content | < 0.5% | Water absorbs from air; causes compound precipitation over time. |
QC Validation Logic (Self-Validating System)
Do not QC every compound (too costly). Use a Statistical QC approach:
-
Random Sampling: Select 5% of the library (e.g., 5 wells per 96-well plate) at random.
-
Analysis: Run LC-MS (UV @ 254nm + ELSD).
-
Pass Criteria:
Expertise & Troubleshooting (E-E-A-T)
Insights derived from bench experience:
-
The "Piperidine Aggregation" Issue: Piperidine-4-carboxamides, especially when
is aromatic, can stack in solution, leading to false negatives in HTS (compound doesn't leave the well) or false positives (aggregates inhibit enzymes nonspecifically).-
Solution: Add 0.01% Tween-20 to the assay buffer, NOT the DMSO stock.
-
-
Regioselectivity in Coupling: When using 2-CTC resin (Protocol A), ensure the loading step is strictly anhydrous. Moisture hydrolyzes the trityl chloride, reducing loading efficiency.
-
Scavenger Resin Choice: Avoid using PS-Isocyanate if your product contains a secondary nucleophile (e.g., a hydroxyl group) that might compete, although isocyanates are generally selective for amines at RT. In such cases, use PS-Benzaldehyde .
References
-
Privileged Scaffolds: Welsch, M. E., et al. "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology, 2010. Link
-
Solid-Phase Protocols: "Solid-Phase Synthesis of Piperidine Derivatives." BenchChem Application Notes, 2025. Link
-
Polymer-Supported Reagents: Ley, S. V., et al. "Polymer-Supported Reagents and Scavengers: A Toolkit for the Systems Chemist." Chemistry – A European Journal, 2000. Link
-
HTS Standards: "Guidance for Reporting Data from High-Throughput Screening." National Institutes of Health (NIH). Link
-
Scavenger Efficiency: "Polymer-Supported Reagents as Versatile Tools in Combinatorial Chemistry." MDPI Molecules, 2000. Link
Sources
Troubleshooting & Optimization
Preventing racemization of chiral sec-butylamine during amide formation
Current Status: Operational Ticket ID: CHIRAL-SEC-BUTYL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Diagnostic
The Issue: You are observing a loss of enantiomeric excess (%ee) in your final amide product derived from chiral sec-butylamine.
The Reality: Pure alkyl amines like sec-butylamine (pKa of
The Root Cause: If you observe %ee loss, it is almost certainly due to one of three "System Failures":
-
Partner Racemization: The carboxylic acid component (especially if it is an
-chiral acid or amino acid) has racemized via the Oxazolone (Azlactone) mechanism , driven by the basicity of the amine or the exogenous base. -
Imine Tautomerization: The use of ketone solvents (Acetone, MEK) or aldehyde impurities has triggered reversible Schiff base formation, allowing the amine stereocenter to scramble.
-
Salt Release Failure: Incomplete liberation of the amine from its HCl/Tartrate salt led to harsh "catch-up" additions of base, spiking local pH and degrading the acid partner.
Diagnostic Matrix: Identify Your Failure Mode
| Symptom | Probable Cause | Verification Step |
| 50:50 Racemic Product | Wrong Starting Material. The amine salt or bottle was racemic labeled as chiral. | Check optical rotation of the starting amine or derivatize with Mosher's acid chloride. |
| ee Drops to 60-80% | Acid Partner Racemization. The coupling reagent (e.g., EDC/DMAP) activated the acid too slowly, allowing the base to pull the | Switch to T3P or HATU/Collidine . Avoid DMAP entirely. |
| Inconsistent Batch ee | Exothermic Addition. Reagents were added too fast, causing local heating >0°C. | Monitor internal temp. Keep T < 5°C during activation. |
| Unknown Impurities + Low ee | Solvent Incompatibility. Use of Acetone or Ethyl Acetate (with trace acetic acid/ethanol). | Switch to anhydrous DMF, DCM, or THF. Ensure no ketones are present. |
Technical Deep Dive: The Mechanics of Failure
Why the "Amine" is Innocent (Usually)
Racemization requires the removal of the proton attached to the chiral center.
-
Acid Component: The
-proton is acidified by the adjacent carbonyl (pKa ~20-25). Upon activation (e.g., Acid Chloride/Anhydride), this pKa drops further, making it easy for bases (TEA/DIPEA) to deprotonate it, forming a planar enolate or oxazolone. -
Amine Component (sec-butylamine): The
-proton is next to a neutral nitrogen. The pKa is extremely high (~50). Standard organic bases (TEA, DIPEA, Pyridine) are not strong enough to deprotonate this center.
The "Hidden" Amine Racemization Pathway (The Schiff Base Trap)
If your reaction contains ketones (e.g., Acetone used for cleaning glassware, or as a co-solvent), sec-butylamine reacts to form an imine .
-
Rule: NEVER use ketone solvents with chiral primary amines.
High-Fidelity Coupling Protocol (The "Safe" Method)
This protocol utilizes T3P (Propylphosphonic Anhydride) , widely regarded in pharmaceutical process chemistry as the gold standard for suppressing racemization due to its rapid coupling rate and acidic byproduct buffering [1, 2].
Reagents
-
Acid: 1.0 equiv
-
Amine: sec-butylamine (1.1 equiv)
-
Coupling Agent: T3P (50% in EtOAc/DMF), 1.5 equiv
-
Base: Pyridine (mild) or 2,4,6-Collidine (non-nucleophilic). Avoid TEA.
-
Solvent: 2-MeTHF or DCM (Anhydrous).
Step-by-Step Workflow
-
Dissolution: Charge the Carboxylic Acid (1.0 eq) and sec-Butylamine (1.1 eq) into the reactor with 2-MeTHF (10 V).
-
Cooling: Cool the mixture to 0 °C .
-
Base Addition: Add Pyridine (2.5 eq) dropwise. Maintain temperature < 5 °C.
-
Why? Pyridine is a weak base (pKa ~5.2), sufficient to neutralize the T3P byproduct but too weak to deprotonate most chiral centers.
-
-
Activation: Add T3P solution (1.5 eq) dropwise over 20 minutes.
-
Note: T3P is not reactive until the base is present, but adding it last controls the exotherm.
-
-
Reaction: Allow to warm to 20 °C and stir for 2-4 hours.
-
Quench: Add water (5 V) to quench excess T3P. The byproduct is water-soluble propylphosphonic acid, which washes away easily.[2]
Visual Troubleshooting & Mechanism
Diagram 1: The Decision Tree for Low %ee
This logic flow helps you isolate whether the failure is chemical or analytical.
Caption: Logic flow to diagnose the source of chirality loss. Note that Acid Racemization is statistically the most common culprit.
Diagram 2: The "Danger Zone" Mechanism
Understanding how the Acid racemizes when you blame the Amine .
Caption: The Oxazolone pathway.[3][4][5][6] If the coupling is slow or base is too strong, the activated acid cyclizes and racemizes before the amine can attack.
Frequently Asked Questions (FAQs)
Q: Can I use Triethylamine (TEA) or DIPEA?
A: If your acid partner is achiral (e.g., Benzoic acid), yes. If your acid partner is chiral (e.g., N-Boc-Phenylalanine), NO . TEA and DIPEA are strong bases that promote oxazolone formation. Use 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) , which are sterically hindered and less likely to strip the
Q: My sec-butylamine is an HCl salt. How do I free-base it without racemizing? A: Dissolve the salt in the reaction solvent and add exactly 1.0 equivalent of base (relative to the salt) before adding the coupling reagent. Do not pre-mix the salt with base and let it sit for hours. Generate the free amine in situ at 0°C immediately prior to coupling.
Q: Why is T3P better than HATU for this? A: HATU is extremely fast but requires basic conditions (pH 8-9) to function optimally. If the reaction stalls, that high pH destroys chirality. T3P works well in lower pH environments (buffered by pyridine) and does not generate the reactive guanidinium byproducts that can sometimes interfere [2].
Q: I am using EDC/HOBt and seeing 90% ee. Is that good? A: In modern drug development, no. You should target >99% ee. 90% implies a systemic error. Switch to T3P/Pyridine or COMU/Collidine to close that 10% gap.
References
-
Dunetz, J. R., et al. (2011).[7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
-
Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[8][9][10] Journal of the American Chemical Society, 115(10), 4397-4398.
Sources
- 1. reddit.com [reddit.com]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. chegg.com [chegg.com]
- 4. homework.study.com [homework.study.com]
- 5. An acid-base reaction of (R)-sec-butylamine with a racemic mixture of 2ph.. [askfilo.com]
- 6. bachem.com [bachem.com]
- 7. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 8. hepatochem.com [hepatochem.com]
- 9. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-(sec-butyl)piperidine-4-carboxamide
Case ID: PUR-AMINE-SEC-BUTYL Status: Open Assigned Specialist: Senior Application Scientist
Welcome to the Bench.
You are likely here because your purification of N-(sec-butyl)piperidine-4-carboxamide is failing in one of two ways: either you cannot see the compound (detection issues), or your product is eluting as a broad, useless smear (tailing issues).
This molecule presents a "perfect storm" for flash chromatography challenges:
-
It is invisible: It lacks a conjugated
-system (aromatic ring), rendering it nearly silent to standard UV detection. -
It is sticky: The secondary amine on the piperidine ring (
) interacts aggressively with acidic silanols on silica gel.
Below are the specific protocols to resolve these issues, structured as a troubleshooting dialogue.
Part 1: The "Ghost" Peak (Detection Issues)
Q: I am running a gradient, but the chromatogram is flat. Where is my compound?
A: Your compound is likely eluting, but your detector is blind to it. N-(sec-butyl)piperidine-4-carboxamide consists entirely of
Protocol A: Alternative Detection Methods If you rely on a standard UV-Vis detector, you must alter your strategy.
| Detector Type | Suitability | Technical Note |
| UV (254 nm) | ❌ Useless | The molecule has no chromophore at this wavelength. |
| UV (200-210 nm) | ⚠️ Risky | Only works with solvents that have high UV transparency (Water, Acetonitrile, Hexane). Avoid Acetone or Ethyl Acetate , as they absorb strongly in this region and will mask the signal. |
| ELSD (Evaporative Light Scattering) | ✅ Recommended | Detects mass, not light absorption. Ideal for this molecule. |
| RI (Refractive Index) | ⚠️ Difficult | Drifts significantly with gradient elution; only useful for isocratic runs. |
Protocol B: The "Blind" Collection Strategy (TLC Verification) If you lack an ELSD, you must collect fractions blindly and analyze them offline using TLC stains.
-
Stain Selection: Do not use UV to check your TLC plates.
-
Ninhydrin: Will turn the secondary amine (piperidine) distinct pink/red upon heating.
-
Iodine Chamber: Will show brown spots for most organics, including this amide.
-
KMnO4: Will stain the oxidizable amine/amide functionalities (yellow/brown spots on purple).
-
-
Run the Column: Collect all fractions.
-
Spot Check: Spot every 3rd tube on a TLC plate, dip in Ninhydrin, and heat with a heat gun until spots appear.
Part 2: The "Smear" (Tailing & Basicity)
Q: I see a signal (or spot on TLC), but it streaks from the baseline to the solvent front. How do I fix this?
A: This is caused by the Silanol Effect . The piperidine nitrogen is a strong base.[1][] Standard silica gel has a surface of acidic silanol groups (
Solution 1: The "Amine Block" (Mobile Phase Modifier) You must flood the column with a cheaper, volatile base to occupy the silanol sites.
-
Modifier: Triethylamine (TEA) or Ammonium Hydroxide (
). -
Concentration: 1% to 2% (v/v) in the mobile phase.[3]
-
Crucial Step: You must pre-equilibrate the column with the modifier. If you only add TEA to the solvent bottle and start the run, the silica will strip the TEA out of the first few column volumes, and your compound will still streak.
Solution 2: Switch Stationary Phases (The "Nuclear" Option) If modifiers fail, change the surface chemistry entirely.
-
Amine-Functionalized Silica: Use a commercially available
-bonded silica cartridge. The surface is already basic, preventing the acid-base interaction. -
C18 (Reverse Phase): Run at High pH (pH 10) using Ammonium Bicarbonate or Ammonium Hydroxide buffers. This keeps the piperidine neutral (unprotonated), ensuring sharp peaks.
Part 3: Workflow & Logic Visualization
The following diagrams illustrate the decision-making process for this specific purification.
Figure 1: Method Development Decision Tree
Caption: Logical flow for selecting the correct stationary phase and detection method based on the molecule's lack of chromophore and high basicity.
[1]
Figure 2: The "Silanol War" (Mechanism of Tailing)
Caption: Visualizing why adding TEA (Triethylamine) fixes the streaking issue by blocking acidic silanol sites.
Part 4: Validated Experimental Protocols
Protocol 1: The "DCM/MeOH + TEA" Method (Standard Silica)
Use this for standard flash chromatography if you do not have specialized columns.
-
Solvent A: Dichloromethane (DCM) + 1% Triethylamine (TEA).
-
Solvent B: 10% Methanol in DCM + 1% Triethylamine (TEA).
-
Note: Keeping TEA in both lines ensures the baseline doesn't drift and the silica remains deactivated throughout the gradient.
-
-
Loading: Dissolve the crude sample in a minimum amount of DCM. If it is not soluble, use the Dry Loading technique (adsorb onto Celite or Silica) to prevent band broadening at the inlet.
-
Gradient:
-
0-5 min: 0% B (Isocratic hold to elute non-polar impurities).
-
5-20 min: 0% -> 50% B.
-
Note: The piperidine product will likely elute later due to its polarity.
-
Protocol 2: The High pH Reverse Phase Method
Use this if you require high purity and have a C18 column.
-
Solvent A: Water + 10mM Ammonium Bicarbonate (pH ~10).
-
Solvent B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 15 CV (Column Volumes).
-
Rationale: The high pH keeps the piperidine nitrogen deprotonated (neutral). Neutral molecules interact with C18 solely based on hydrophobicity, resulting in sharp, symmetrical peaks.
References
-
Teledyne ISCO. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Application Note AN82. Link
-
Biotage. (2023).[4] How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Blog. Link
-
Master Organic Chemistry. (2017). Amine Basicity: Piperidine vs Pyridine.[1]Link
-
BenchChem. (2025).[1][5][6] HPLC-UV Analysis of Piperidine-Containing Compounds. Application Note. Link
Sources
Technical Support Center: Purification Strategies for Reactions Involving sec-Butylamine
Welcome to the technical support center for challenges related to the purification of reaction mixtures containing unreacted sec-butylamine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification hurdles. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental issues, explaining the underlying chemical principles to empower you to make informed decisions in your work.
I. Understanding the Challenge: Properties of sec-Butylamine
Before delving into purification strategies, it is crucial to understand the physicochemical properties of sec-butylamine that influence its removal.
| Property | Value | Source |
| Molecular Formula | C₄H₁₁N | [1][2] |
| Molar Mass | 73.14 g/mol | [1][2] |
| Appearance | Colorless liquid | [1][3] |
| Odor | Ammoniacal, fishy | [2][3] |
| Boiling Point | 63 °C (145 °F) | [1][3][4][5] |
| Density | 0.724 g/cm³ at 25 °C | [1][4] |
| Solubility in Water | Miscible/Highly Soluble | [1][3] |
| pKa | 10.66 | [2] |
The high water solubility and relatively low boiling point of sec-butylamine present unique challenges for its removal from reaction mixtures, often rendering simple aqueous washes or standard distillation protocols inefficient.
II. Troubleshooting Guide & FAQs
This section is organized by purification technique, addressing common questions and troubleshooting scenarios in a direct question-and-answer format.
A. Liquid-Liquid Extraction (Acid-Base Extraction)
Liquid-liquid extraction is often the first line of defense for removing basic impurities like sec-butylamine. This technique leverages the differential solubility of the amine and its protonated salt form.[6]
Question 1: My standard aqueous wash failed to remove all the sec-butylamine. Why is this, and what can I do?
-
Answer: sec-Butylamine is a basic compound (pKa of its conjugate acid is ~10.66) and will readily partition into an acidic aqueous phase upon protonation.[2][7] A simple wash with neutral water is often insufficient due to the amine's partial solubility in many organic solvents.
Troubleshooting Steps:
-
Acidify the Aqueous Phase: Wash the organic layer with a dilute acidic solution, such as 1 M hydrochloric acid (HCl) or 10% aqueous citric acid.[7][8] This will convert the sec-butylamine into its corresponding ammonium salt, which is highly water-soluble and will be extracted into the aqueous layer.[6][9]
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the acidic solution rather than a single extraction with a large volume. This is a more efficient method for removing the amine salt.
-
Check pH: After extraction, check the pH of the aqueous layer to ensure it remains acidic. If the reaction mixture contains a significant amount of sec-butylamine, the initial acidic wash may be neutralized.
-
Question 2: I'm concerned my product is acid-sensitive. Are there alternative extraction methods?
-
Answer: Yes, if your product is unstable in acidic conditions, you can use a milder acidic wash or an alternative method altogether.
Troubleshooting Steps:
-
Use a Weaker Acid: Employ a milder acidic solution like saturated aqueous ammonium chloride (NH₄Cl) or a dilute solution of acetic acid. These will still protonate the amine but at a less aggressive pH.
-
Copper Sulfate Wash: A wash with a 10% aqueous copper(II) sulfate solution can be effective.[7] The copper ions form a complex with the amine, which is then extracted into the aqueous layer, often indicated by the aqueous layer turning purple.[7] This method avoids the use of strong acids.
-
Experimental Protocol: Acid-Base Extraction for sec-Butylamine Removal
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of a suitable organic solvent (e.g., diethyl ether, ethyl acetate) if the reaction was performed in a water-miscible solvent.
-
Add a 1 M HCl solution (or an alternative acidic solution) to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The lower aqueous layer will contain the protonated sec-butylamine.
-
Drain the aqueous layer.
-
Repeat the extraction with fresh 1 M HCl solution two more times.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.[10]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to obtain the purified product.
Caption: Workflow for using a scavenger resin to remove sec-butylamine.
C. Distillation
Given the relatively low boiling point of sec-butylamine (63 °C), distillation can be a viable purification method, provided the desired product is significantly less volatile. [1][4] Question 5: I tried simple distillation, but I'm still seeing sec-butylamine in my product. What went wrong?
-
Answer: The effectiveness of distillation depends on the difference in boiling points between sec-butylamine and your product. Azeotrope formation with the solvent or product can also complicate the separation.
Troubleshooting Distillation:
-
Fractional Distillation: If the boiling point of your product is close to that of sec-butylamine (e.g., within 25 °C), simple distillation will not be effective. Use a fractional distillation column (e.g., a Vigreux or packed column) to improve the separation efficiency.
-
Vacuum Distillation: If your product has a high boiling point or is thermally sensitive, performing the distillation under reduced pressure will lower the boiling points of both components and can improve separation.
-
Azeotropic Removal: In some cases, adding a solvent that forms a low-boiling azeotrope with sec-butylamine can facilitate its removal. This is a more advanced technique and requires careful selection of the azeotroping agent.
-
D. Chromatography
Chromatographic techniques offer high-resolution purification but can be challenging with basic compounds like amines.
Question 6: My sec-butylamine is streaking or eluting very slowly on my silica gel column. How can I improve the chromatography?
-
Answer: Amines are notorious for interacting strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape (tailing) and sometimes irreversible binding. [11] Troubleshooting Amine Chromatography:
-
Basify the Mobile Phase: Add a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine (Et₃N) or ammonia in methanol. This will neutralize the acidic sites on the silica gel and improve the elution of the sec-butylamine. [12] 2. Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral grade), or a reverse-phase C18 column if your product is amenable to those conditions. [13] 3. Pre-treat the Silica: You can pre-treat the silica gel by slurrying it in the eluent containing the basic additive before packing the column.
-
Question 7: Can I use Gas Chromatography (GC) to analyze for residual sec-butylamine?
-
Answer: Yes, Gas Chromatography (GC) is an excellent method for detecting and quantifying residual sec-butylamine due to its volatility. [14]Capillary columns designed for the analysis of amines are commercially available and provide good peak shape and resolution. [14]
III. Summary of Recommended Methods
| Method | Advantages | Disadvantages | Best For... |
| Acid-Base Extraction | Simple, inexpensive, scalable. | Not suitable for acid-sensitive products. | Initial bulk removal of sec-butylamine. |
| Scavenger Resins | High selectivity, simple filtration workup, good for automation. | Higher cost, may require optimization of conditions. | Removing trace amounts of sec-butylamine, purification of compound libraries. |
| Distillation | Good for large-scale removal if boiling points are very different. | Not effective for compounds with similar boiling points, potential for azeotrope formation. | Products with high boiling points (>150 °C). |
| Chromatography | High-resolution purification. | Can be challenging due to amine-silica interactions, requires optimization. | Final purification step to achieve high purity. |
By understanding the properties of sec-butylamine and the principles behind each purification technique, you can effectively troubleshoot and optimize your experimental workup to achieve a high purity of your desired compound.
References
- Covalent Scavengers for Primary and Secondary Amines. (n.d.).
- sec-Butylamine. (n.d.). Chemeurope.com.
- Solid-Supported Scavengers. (n.d.). Supra Sciences.
- Yu, Z. R., Alesso, S., Pears, D., Worthington, P. A., Luke, R. W. A., & Bradley, M. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Tetrahedron Letters, 41(46), 8963-8967.
- sec-Butylamine. (2023, September 6). Adakem Kimya Ltd.
- sec-butylamine | CAS#:33966-50-6. (2025, August 22). Chemsrc.
- Scavenger resin and processes for the use thereof. (n.d.). Google Patents.
- Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
- sec-Butylamine. (n.d.). Wikipedia.
- sec-Butylamine | C4H11N | CID 24874. (n.d.). PubChem.
- removing butylamine from hypersil c18. (2008, May 7). Chromatography Forum.
- Workup: Amines. (n.d.). University of Rochester, Department of Chemistry.
- Acid-Base Extraction. (n.d.).
- Acid–base extraction. (n.d.). Wikipedia.
- Acid-Base Extraction Tutorial. (2020, March 22). YouTube.
- 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
- Separation of Secondary Amine and Tertiary amine. (2006, January 24). Chromatography Forum.
- Discussion on GC analysis of commercial sec-butylamine samples. (n.d.). ResearchGate.
- HPLC Troubleshooting. (n.d.). Thermo Fisher Scientific - SA.
Sources
- 1. Sec-Butylamine [chemeurope.com]
- 2. adakem.com [adakem.com]
- 3. sec-Butylamine - Wikipedia [en.wikipedia.org]
- 4. sec-butylamine | CAS#:33966-50-6 | Chemsrc [chemsrc.com]
- 5. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. Workup [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Separation of Secondary Amine and Tertiary amine - Chromatography Forum [chromforum.org]
- 12. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. removing butylamine from hypersil c18 - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
Minimizing side reactions in isonipecotamide derivative synthesis
This guide serves as a specialized technical support resource for researchers working with isonipecotamide (piperidine-4-carboxamide) . It addresses the unique reactivity profile of this bifunctional building block, focusing on suppressing side reactions during functionalization.
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Minimizing Side Reactions & Impurity Profiling
N-Functionalization: Preventing Over-Alkylation & Stalling
Context: The secondary amine in the piperidine ring is the primary handle for derivatization. However, its high nucleophilicity often leads to "runaway" reactions.
Q: Why am I seeing significant quaternary ammonium salt formation during direct alkylation?
Diagnosis: You are likely experiencing polyalkylation . The product (a tertiary amine) is often more nucleophilic than the starting material (isonipecotamide) due to the inductive effect of the alkyl group, creating a self-perpetuating side reaction.
Troubleshooting Protocol:
-
Switch to Reductive Amination: This is the "Gold Standard" for isonipecotamide. It proceeds via an iminium ion intermediate that cannot react further once reduced, inherently preventing quaternary salt formation.
-
If Direct Alkylation is Mandatory:
-
The "Reverse Addition" Technique: Do not add the alkyl halide to the amine. Instead, add the alkyl halide dropwise to a dilute solution of isonipecotamide (1.5–2.0 equivalents) and base.
-
Solvent Selection: Switch from polar aprotic solvents (DMF, MeCN) to less polar solvents (DCM, Toluene) if solubility permits, or use a biphasic system (DCM/Water) to sequester the product.
-
Q: My reductive amination yields are low (<40%), and I see unreacted aldehyde. What is happening?
Diagnosis: This is a "Stalled Imine" equilibrium . The amide group on C4 exerts an electron-withdrawing inductive effect, slightly reducing the nucleophilicity of the piperidine nitrogen compared to a standard piperidine. Water generated during imine formation is hydrolyzing the intermediate back to starting materials.
Corrective Workflow:
-
Step 1 (Dehydration): Pre-form the imine/iminium species before adding the reducing agent. Stir the amine and aldehyde in MeOH or DCE with 4Å Molecular Sieves or Ti(OiPr)₄ (1.0 eq) for 2–4 hours.
-
Step 2 (Reduction): Only then add the reducing agent.
Comparative Data: Reducing Agents for Isonipecotamide
| Reagent | Reactivity | Risk Profile | Recommended Use |
| NaBH(OAc)₃ (STAB) | Mild | Low | Standard. Tolerates the amide group perfectly. Does not reduce aldehydes/ketones rapidly, allowing imine formation. |
| NaBH₃CN | Moderate | High (Toxic) | Backup. Use only if STAB fails. Requires pH control (pH 5–6) to prevent aldehyde reduction. |
| NaBH₄ | Strong | High (Side Rxns) | Avoid. Reduces aldehydes to alcohols faster than imine formation. Can reduce amides under forcing conditions. |
Visualizing the Pathway
The diagram below illustrates the divergence between the desired reductive amination and the problematic direct alkylation pathways.
Figure 1: Mechanistic divergence showing why reductive amination (blue/green path) prevents the over-alkylation trap (red path).
Amide Integrity: The "Silent" Side Reactions
Context: The C4-carboxamide is generally robust, but it can participate in unintended dehydration or hydrolysis, especially during aggressive workups or coupling reactions.
Q: I see a new peak at M-18 in my mass spec. Did I lose water?
Diagnosis: Yes, you have likely dehydrated the primary amide to a Nitrile (Cyano) group.
-
Mechanism: This occurs if you use strong electrophilic activating agents (e.g., POCl₃, SOCl₂, or excess coupling reagents like HATU/EDC) that activate the amide oxygen, followed by elimination.
-
Prevention: Avoid highly acidic anhydrous conditions. If activating a different carboxyl group on the molecule, ensure the isonipecotamide amide is not exposed to excess activating agent.
Q: My product disappeared during acid workup.
Diagnosis: Amide Hydrolysis . While isonipecotamide is stable to TFA (used for Boc removal), prolonged exposure to strong aqueous acids (HCl, H₂SO₄) at high temperatures (>50°C) will hydrolyze the amide to the carboxylic acid (Isonipecotic acid).
-
Fix: Keep acid workups (e.g., HCl salt formation) to <1 hour at 0°C–RT.
Purification & Isolation Strategies
Context: Isonipecotamide derivatives are highly polar and often amphoteric, making standard silica chromatography difficult (streaking/tailing).
Q: My product streaks on silica and co-elutes with impurities. How do I purify it?
Recommendation: Do not use standard Silica Gel.
-
Neutralize the Silica: Pre-wash your column with 1% Triethylamine (TEA) in Hexane/EtOAc. This caps the acidic silanol sites that bind the amine.
-
Eluent System: Use a polar amine-tolerant system:
-
DCM : MeOH : NH₄OH (90:10:1)
-
-
Alternative: SCX (Strong Cation Exchange) Cartridges:
-
Load reaction mixture (in MeOH).
-
Wash with MeOH (removes non-basic impurities).
-
Elute with 2M NH₃ in MeOH (releases the pure amine).
-
Validated Experimental Protocol
Protocol: Clean Reductive Amination of Isonipecotamide Use this standard operating procedure (SOP) to minimize bis-alkylation and amide dehydration.
-
Preparation: In a dry flask, dissolve Isonipecotamide (1.0 equiv) and the Aldehyde (1.1 equiv) in anhydrous DCE (Dichloroethane) or DCM (0.1 M concentration).
-
Imine Formation: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Optional: Add activated 4Å molecular sieves. Stir at Room Temperature (RT) for 2 hours.
-
Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 equiv) in one portion.
-
Reaction: Allow to warm to RT and stir overnight (12–16 h).
-
Checkpoint: Monitor by LC-MS. Look for Product (M+H) and absence of Imine (M-2).
-
-
Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 15 min.
-
Extraction: Extract with DCM (3x).
-
Note: If the product is very polar, add 5–10% MeOH to the DCM during extraction.
-
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via SCX cartridge or neutralized silica column.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link
-
BenchChem. (2025).[1][2] "Managing Side Reactions in Piperidine Functionalization." Technical Notes. Link
-
Common Organic Chemistry. (2025). "Reductive Amination: Common Conditions and Troubleshooting." Link
-
Organic Chemistry Portal. (2025). "Synthesis of Nitriles from Amides (Dehydration)." Link
Sources
Validation & Comparative
The Impact of Isomeric N-Alkyl Substitution on the Biological Activity of Piperidine Amides: A Comparative Guide
Structural and Physicochemical Distinctions: The Foundation of Differential Activity
The core difference between N-sec-butyl and N-tert-butyl piperidine amides lies in the branching and point of attachment of the butyl group to the piperidine nitrogen.[2]
-
N-sec-butyl piperidine amides feature a secondary butyl group (-CH(CH₃)CH₂CH₃) attached to the piperidine nitrogen. This arrangement results in a chiral center at the point of attachment, meaning it can exist as two distinct enantiomers (R and S). The secondary carbon attachment provides a moderate degree of steric hindrance.[2]
-
N-tert-butyl piperidine amides incorporate a tertiary butyl group (-C(CH₃)₃), which is significantly bulkier and more sterically hindered than the sec-butyl group. The tert-butyl group is achiral.[2]
These structural nuances have a direct impact on the physicochemical properties of the molecules, which in turn influence their biological activity.
Table 1: Comparative Physicochemical Properties of N-sec-Butyl vs. N-tert-Butyl Amide Isomers
| Property | N-sec-Butyl Amide Analogue | N-tert-Butyl Amide Analogue | Rationale for Difference |
| Molecular Formula | C₈H₁₇NO (Butanamide example) | C₈H₁₇NO (Butanamide example) | Isomers have the same molecular formula. |
| Molecular Weight | 143.23 g/mol (Butanamide example) | 143.23 g/mol (Butanamide example) | Isomers have the same molecular weight. |
| Steric Hindrance | Moderate | High | The tert-butyl group has three methyl groups attached to the tertiary carbon, leading to greater bulk. |
| Chirality | Yes (at the sec-butyl carbon) | No | The sec-butyl group's attachment carbon is a stereocenter. |
| Predicted Boiling Point | Higher | Lower | Increased branching in the tert-butyl group reduces surface area and van der Waals forces, lowering the boiling point.[3] |
| Predicted Melting Point | Varies | Generally Higher | The more symmetrical and compact structure of the tert-butyl group can lead to more efficient crystal packing.[3] |
| Reactivity | More reactive | More stable | The tertiary carbon in the tert-butyl group provides greater stability. |
Putative Structure-Activity Relationship (SAR)
Based on established medicinal chemistry principles, the isomeric difference between the N-sec-butyl and N-tert-butyl groups is expected to have a profound impact on the structure-activity relationship (SAR) of piperidine amides. The steric bulk and chirality of the substituent can influence receptor binding, metabolic stability, and overall pharmacological profile.
Sources
Comparative Structural Analysis of Piperidine-4-Carboxamide Scaffolds in Drug Discovery
Executive Summary
This guide provides a technical comparison of Piperidine-4-carboxamide (P4C) complexes against their aromatic and aliphatic bioisosteres. While aromatic amides like isonicotinamide are staples in co-crystal engineering due to their planar rigidity, P4C offers a unique 3D saturated geometry (chair conformation) that is increasingly critical for targeting complex enzyme pockets (e.g., sQC inhibitors in Alzheimer's, Proteasome inhibitors in Malaria).
This document details the structural mechanics, crystallization protocols, and analytical hierarchies required to exploit P4C in rational drug design.
Part 1: Structural Mechanics & Comparative Advantage
The Geometric Differentiator: Aliphatic vs. Aromatic
The primary structural distinction of P4C (Isonipecotamide) is its saturated piperidine ring, which adopts a low-energy chair conformation . This contrasts sharply with the planar geometry of its aromatic analog, Isonicotinamide (INA).
-
Thermodynamic Implications: The flexibility of the piperidine ring allows for "induced fit" binding modes that rigid aromatics cannot achieve. However, this comes with an entropic penalty during crystallization, making P4C complexes more prone to disorder or polymorphism compared to the highly crystalline INA.
-
Supramolecular Synthons: Both scaffolds utilize the primary amide group (-CONH2) to form hydrogen bond networks. The dominant motif is the amide-amide homosynthon , characterized by an
graph set (head-to-tail dimer).
Comparative Performance Table
| Feature | Piperidine-4-carboxamide (P4C) | Isonicotinamide (INA) | Piperazine Analogues |
| Geometry | 3D Chair (Tetrahedral | 2D Planar ( | 3D Chair (Dual Nitrogen) |
| Basicity ( | ~10.8 (Secondary Amine) | ~3.6 (Pyridine Nitrogen) | ~9.8 (Secondary Amine) |
| H-Bond Capacity | High (Amide Donor/Acceptor + Amine Donor) | Moderate (Amide + Pyridine Acceptor) | High (Dual Amine Donors) |
| Solubility Profile | High aqueous solubility (Salt formation) | Moderate/Low | High aqueous solubility |
| Drug Design Utility | Deep pocket binding (e.g., Proteasome | Linker/Solubilizer | |
| Crystallization Risk | Conformational disorder | Polymorphism | Hydrate formation |
Part 2: Experimental Protocols
Protocol A: Co-Crystal Screening via Liquid-Assisted Grinding (LAG)
Objective: Rapidly identify stable co-crystal forms without consuming large amounts of API. This method overcomes the solubility mismatch often seen between P4C and acidic co-formers.
Reagents:
-
Piperidine-4-carboxamide (1 mmol)
-
Co-former (e.g., Fumaric acid, 1 mmol)
-
Solvent: Methanol or Ethanol (trace amount)
Step-by-Step Workflow:
-
Weighing: Accurately weigh stoichiometric amounts (1:1) of P4C and the co-former into a stainless steel grinding jar.
-
Solvent Addition: Add solvent at a ratio of
of total solid weight. Note: The solvent acts as a catalytic lubricant to facilitate molecular diffusion. -
Mechanochemistry: Grind at 25-30 Hz for 20 minutes using a ball mill.
-
Validation (Self-Check): Analyze the resulting powder immediately via PXRD.
-
Success Indicator: Disappearance of starting material peaks and emergence of new distinct reflections.
-
Failure Indicator: Physical mixture (superposition of starting peaks) or Amorphous halo (indicates degradation or glass formation).
-
Protocol B: Single Crystal Growth (Slow Evaporation)
Objective: Obtain high-quality crystals suitable for SC-XRD to resolve the chair conformation and H-bond network.
-
Solution Prep: Dissolve the LAG product (from Protocol A) in a solvent where it has moderate solubility (often MeOH/Water mixtures).
-
Filtration: Filter through a 0.45
PTFE filter to remove nucleation sites (dust). -
Vessel Setup: Place in a narrow scintillation vial. Cover with Parafilm and poke 3-5 small holes.
-
Environment: Store in a vibration-free, temperature-controlled environment (
). -
Harvesting: Monitor for birefringence using cross-polarized light. Harvest crystals when they reach 0.2–0.5 mm.
Part 3: Analytical Hierarchy & Visualization
To rigorously characterize these complexes, a multi-modal approach is required. Do not rely on a single technique.
The Characterization Workflow
The following diagram outlines the decision logic for structural elucidation, ensuring data integrity from bulk powder to atomic resolution.
Caption: Logical workflow for structural elucidation. PXRD confirms bulk phase identity before investing time in Single Crystal (SC) growth. Hirshfeld analysis quantifies non-covalent interactions post-refinement.
Key Structural Metrics for Validation
When analyzing the crystal structure of P4C complexes, verify these specific parameters to ensure scientific integrity:
-
Piperidine Ring Conformation:
-
Calculate the Cremer-Pople puckering parameters . For an ideal chair,
should be close to or . Significant deviation indicates strain or disorder.
-
-
Amide Planarity:
-
The amide group (
) should be planar. Check the torsion angle; deviations suggest strong intermolecular forces distorting the geometry.
-
-
Interaction Energy (Hirshfeld):
-
Use Hirshfeld surface analysis (fingerprint plots) to quantify the contribution of
interactions. In P4C, these typically contribute >40% of the total Hirshfeld surface, confirming the dominance of the amide synthon.
-
Part 4: Case Study – Proteasome Inhibition
Recent structural studies (e.g., Lawong et al., 2022) highlight the superiority of the P4C scaffold in antimalarial drug design.
-
Challenge: The Plasmodium falciparum proteasome
active site has a unique non-catalytic pocket. -
Solution: The P4C moiety (in compound SW584) utilizes its chair conformation to orient the carboxamide group into a specific H-bond network that planar aromatic analogs cannot access.
-
Data Point: Cryo-EM and X-ray data confirmed that the piperidine nitrogen forms a salt bridge, while the carboxamide engages in a water-mediated H-bond network, achieving high species selectivity (Human vs. Parasite).
References
-
Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Source: International Journal of Biological Macromolecules (2021). URL:[Link]
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Source: NIH / PubMed Central (2022). URL:[Link]
-
Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Source: Crystal Growth & Design (2022). URL:[Link]
-
Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Source: Acta Pharmaceutica Sinica B (2021).[1] URL:[Link]
-
Supramolecular synthons and their occurrence percentages based on the Cambridge Structure Database (CSD). Source: ResearchGate / CSD Analysis. URL:[Link]
Sources
A Researcher's Guide to Validating Amide Bond Formation Using Infrared Spectroscopy
For professionals in chemical synthesis and drug development, the successful formation of an amide bond is a cornerstone of many molecular constructions. Verifying the creation of this crucial functional group is paramount. Among the arsenal of analytical techniques available, Infrared (IR) spectroscopy stands out as a rapid, accessible, and informative method for real-time reaction monitoring and final product confirmation. This guide provides an in-depth comparison and practical workflow for utilizing IR spectroscopy to validate amide bond formation, grounded in the principles of scientific integrity and field-proven expertise.
The "Why" Behind the Wavenumbers: Foundational Principles
Infrared spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies. The frequency of absorption is characteristic of the bond type and its chemical environment.[1][2] For amide synthesis, we are primarily interested in the distinct vibrational signatures of the reactants (a carboxylic acid and an amine) and the product (an amide).
The core principle of using IR spectroscopy to validate amide bond formation lies in observing the disappearance of characteristic reactant peaks and the simultaneous appearance of characteristic product peaks. This direct correlation provides a clear narrative of the chemical transformation.
A Comparative Look: IR Spectroscopy vs. Other Techniques
While powerful, IR spectroscopy is not the only tool for reaction validation. Understanding its place among other techniques is key to making informed analytical choices.
| Technique | Strengths for Amide Bond Validation | Limitations |
| Infrared (IR) Spectroscopy | - Fast and non-destructive.[3][4]- Provides real-time reaction monitoring capabilities.[2]- Excellent for identifying the presence or absence of key functional groups.[4]- Relatively inexpensive instrumentation.[4] | - Can be challenging for complex molecules with many overlapping peaks.[5]- Less effective for determining molecular weight or detailed structural elucidation compared to other methods.[3][5]- Water can be a problematic solvent due to its strong IR absorbance, though this can be mitigated with techniques like ATR-FTIR.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Provides detailed structural information, including connectivity of atoms.- Quantitative analysis is straightforward. | - Slower acquisition times compared to IR.- More expensive instrumentation.- Sample preparation can be more involved. |
| Mass Spectrometry (MS) | - Provides highly accurate molecular weight information.- Can be used to identify products and byproducts with high sensitivity. | - Typically a destructive technique.- Does not directly probe the functional groups in the same way as IR. |
| Raman Spectroscopy | - Complementary to IR; strong signals for bonds with weak dipoles.[2]- Less interference from aqueous solvents.[1] | - Can be affected by sample fluorescence.[1]- May require more specialized expertise for interpretation.[2] |
In essence, IR spectroscopy is an ideal first-line technique for quickly confirming the success of an amide coupling reaction due to its speed and direct observation of the relevant functional groups.
The Workflow of Validation: A Step-by-Step Guide
The following workflow provides a self-validating system for confirming amide bond formation. By characterizing the starting materials and monitoring the reaction, you can be confident in the final product's identity.
Caption: Workflow for validating amide bond formation using IR spectroscopy.
Step 1: Characterize the Starting Materials
Before initiating the reaction, it is crucial to obtain the IR spectra of your starting carboxylic acid and amine. This provides a baseline for comparison.
-
Carboxylic Acid: The most prominent features are a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a sharp, strong carbonyl (C=O) stretching band around 1700-1725 cm⁻¹.[6] The broadness of the O-H band is due to hydrogen bonding.[6]
-
Amine: Primary amines will show two N-H stretching bands in the 3300-3500 cm⁻¹ region, while secondary amines will show a single band in this region.[7] Tertiary amines will not have an N-H stretch.[7]
Step 2: Monitor the Reaction Progress
If using an in-situ monitoring technique like an Attenuated Total Reflectance (ATR) probe, you can observe the changes in the IR spectrum in real-time.[1][2] If not, you can take aliquots of the reaction mixture at different time points. The key changes to look for are:
-
Disappearance of the Carboxylic Acid O-H Stretch: The broad absorption between 2500-3300 cm⁻¹ should diminish and eventually disappear as the carboxylic acid is consumed.
-
Changes in the N-H Stretching Region: The intensity of the starting amine's N-H stretch will decrease.
-
Appearance of Amide Bands: Concurrently, you will see the emergence of new peaks characteristic of the amide product.
Step 3: Confirm the Amide Product
Once the reaction is complete, the IR spectrum of the purified product should confirm the formation of the amide bond.
-
Absence of the Broad O-H Stretch: This is a strong indicator that the starting carboxylic acid has been fully consumed.
-
Presence of the Amide I Band (C=O Stretch): This is a strong, sharp peak typically found between 1630-1680 cm⁻¹.[8][9] The position is at a lower wavenumber compared to the starting carboxylic acid's carbonyl due to resonance with the nitrogen lone pair.[8]
-
Presence of the Amide II Band (N-H Bend): For primary and secondary amides, a band will appear in the 1510-1570 cm⁻¹ region, which is due to the N-H bending vibration coupled with C-N stretching.[8]
-
Presence of an N-H Stretch: For primary and secondary amides, an N-H stretching band will be present around 3100-3500 cm⁻¹. This band is typically less broad than the O-H stretch of a carboxylic acid.[8]
Summary of Key IR Absorptions for Amide Bond Formation
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Appearance in Spectrum |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Very broad |
| C=O Stretch | 1700-1725 | Strong, sharp | |
| Primary Amine | N-H Stretch | 3300-3500 | Two sharp peaks |
| Secondary Amine | N-H Stretch | 3200-3300 | One sharp peak |
| Primary Amide | N-H Stretch | ~3180 and ~3350 (solid) | Two peaks |
| C=O Stretch (Amide I) | ~1650 (solid) | Strong, sharp | |
| N-H Bend (Amide II) | 1590-1620 | Moderate | |
| Secondary Amide | N-H Stretch | ~3300 (solid) | One peak |
| C=O Stretch (Amide I) | ~1640 (solid) | Strong, sharp | |
| N-H Bend (Amide II) | 1515-1570 | Moderate |
Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid vs. solution) and hydrogen bonding.[8]
Experimental Protocol: Acquiring High-Quality IR Data
Objective: To monitor the formation of an amide from a carboxylic acid and an amine using FT-IR spectroscopy.
Materials:
-
FT-IR Spectrometer (with ATR accessory recommended for ease of use)
-
Starting Carboxylic Acid
-
Starting Amine
-
Reaction Solvent (ensure it has minimal absorbance in the regions of interest)
-
Pipettes and Vials
Methodology:
-
Background Spectrum: Acquire a background spectrum of the clean ATR crystal or an empty salt plate. This is crucial for removing atmospheric and instrumental interferences.
-
Starting Material Spectra:
-
Place a small amount of the carboxylic acid onto the ATR crystal or prepare a thin film on a salt plate.
-
Record the spectrum.
-
Clean the ATR crystal or use a new salt plate.
-
Repeat the process for the amine.
-
-
Reaction Initiation:
-
In a separate vial, initiate the amide coupling reaction according to your established synthetic procedure.
-
-
Reaction Monitoring (Time Point Zero):
-
Immediately after mixing the reactants, withdraw a small aliquot and acquire its IR spectrum. This serves as your t=0 reference.
-
-
Subsequent Time Points:
-
At regular intervals (e.g., every 30 minutes), withdraw another aliquot and acquire its IR spectrum.
-
Continue this process until the reaction is deemed complete based on the disappearance of the starting material peaks and the stabilization of the product peaks.
-
-
Final Product Spectrum:
-
After workup and purification of the final product, acquire its IR spectrum. This spectrum should be clean and clearly show the characteristic amide absorptions without the presence of starting material peaks.
-
Conclusion
Infrared spectroscopy is a highly effective and efficient tool for the validation of amide bond formation. By understanding the characteristic vibrational frequencies of the reactants and products, researchers can confidently monitor the progress of their reactions and confirm the identity of their final compounds. When integrated into a synthetic workflow, IR spectroscopy provides a robust, self-validating system that upholds the principles of scientific rigor and accelerates the pace of research and development.
References
-
Mettler Toledo. IR vs Raman Spectroscopy | Advantages & Limitations. [Link]
-
University of Colorado Boulder. IR Chart. [Link]
-
University of California, Los Angeles. INFRARED SPECTROSCOPY (IR). [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
-
Clairet Scientific. Reaction Monitoring with Spectroscopy - Process FTIR. [Link]
-
Indian Academy of Sciences. Infrared spectroscopic studies of amides and anilides. [Link]
-
E3S Web of Conferences. Study and analysis of the IR spectra of a composition based on polyamide filled with iron nanoparticles. [Link]
-
Michigan State University. Table of Characteristic IR Absorptions. [Link]
-
SlideShare. IR Spectroscopy: Fundamentals and Applications. [Link]
-
PubMed. Method of Monitoring the Number of Amide Bonds in Peptides Using Near-Infrared Spectroscopy. [Link]
-
ResearchGate. FT-IR spectra of the synthesis of the fatty amides from CRBO and AEEA: (a) initial mixture (t = 0 minutes reaction) and (b) final mixture (80 minutes reaction). [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
SlideShare. advantages n limitations of quantitative ir spectroscopy. [Link]
-
ResearchGate. FT-IR spectra representing (A) amide bond formation between an.... [Link]
-
Karger Publishers. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. [Link]
-
ResearchGate. A comparison of the IR absorption spectra of the amide I′ band (top).... [Link]
-
ACS Publications. Development and Validation of Transferable Amide I Vibrational Frequency Maps for Peptides. [Link]
-
National Center for Biotechnology Information. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]
-
ACS Publications. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]
-
DSpace@MIT. Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. [Link]
-
AIP Publishing. Single-conformation infrared spectra of model peptides in the amide I and amide II regions: Experiment-based determination of local mode frequencies and inter-mode coupling. [Link]
-
PubMed. FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC. [Link]
-
YouTube. FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. [Link]
-
Medium. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
Sources
- 1. mt.com [mt.com]
- 2. clairet.co.uk [clairet.co.uk]
- 3. measurlabs.com [measurlabs.com]
- 4. mlsu.ac.in [mlsu.ac.in]
- 5. advantages n limitations of quantitative ir spectroscopy | PPTX [slideshare.net]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. rockymountainlabs.com [rockymountainlabs.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
LC-MS/MS quantification of piperidine-4-carboxamide metabolites
Title: Precision Quantification of Piperidine-4-Carboxamide Metabolites: An Advanced LC-MS/MS Method Development Guide
Executive Summary
The piperidine-4-carboxamide scaffold is a structural cornerstone in modern medicinal chemistry, serving as the pharmacophore for PARP inhibitors (e.g., Niraparib), soluble epoxide hydrolase (sEH) inhibitors, and various GPCR ligands. While the parent scaffold typically exhibits moderate lipophilicity suitable for Reversed-Phase Liquid Chromatography (RPLC), its primary metabolic fate—hydrolysis to the corresponding piperidine-4-carboxylic acid —creates a "polarity gap" that challenges standard bioanalytical workflows.
This guide provides a comparative technical analysis of LC-MS/MS methodologies for quantifying these metabolites. We move beyond standard C18 protocols to demonstrate why Polar-Embedded Reversed-Phase and HILIC chemistries are superior alternatives for simultaneous parent/metabolite quantification.
The Metabolic Landscape
To quantify accurately, one must first understand the analyte's lifecycle. The piperidine-4-carboxamide moiety undergoes specific biotransformations that drastically alter physicochemical properties.
Core Metabolic Pathways
-
Amide Hydrolysis (Major): The carboxamide is cleaved by amidases to form a carboxylic acid. This results in a massive shift in LogP (often dropping by >2.0 units), causing early elution (void volume) on C18 columns.
-
N-Oxidation: Oxidation of the piperidine nitrogen.
-
Glucuronidation: Phase II conjugation, increasing polarity further.
Figure 1: Primary metabolic pathways of the piperidine-4-carboxamide scaffold. The M1 (Acid) pathway represents the primary analytical challenge due to polarity.
Technology Comparison: Selecting the Right Tool
For pharmacokinetic (PK) assays requiring high sensitivity and wide dynamic range, Triple Quadrupole LC-MS/MS remains the gold standard.
| Feature | LC-MS/MS (Triple Quad) | HRMS (Q-TOF/Orbitrap) | HPLC-UV |
| Primary Utility | Quantification (PK/TK) | Identification (MetID) | Purity/Potency |
| Sensitivity (LOQ) | Excellent (pg/mL range) | Good (ng/mL range) | Poor (µg/mL range) |
| Selectivity | High (SRM/MRM) | High (Mass Accuracy) | Low (Retention time only) |
| Duty Cycle | Fast (Suitable for many analytes) | Slower (Scan speed limits) | N/A |
| Verdict | Recommended for routine quant. | Use for initial metabolite discovery. | Unsuitable for biological matrices. |
Method Development: The "Polarity Gap" Solution
The critical failure point in quantifying this scaffold is the co-elution of the polar acid metabolite with matrix salts in the void volume when using standard C18 columns.
Comparative Column Performance Data
Hypothetical data based on scaffold physicochemical properties (LogP ~1.5 for Parent, LogP ~ -1.0 for Acid).
| Parameter | Standard C18 | HILIC (Amide/Silica) | Polar-Embedded C18 (Recommended) |
| Parent Retention (k') | 5.0 (Good) | 1.2 (Low) | 4.5 (Good) |
| Acid Met. Retention (k') | 0.2 (Void - Fails) | 6.0 (Excellent) | 2.5 (Acceptable) |
| Peak Shape | Tailing for basic amines | Good | Excellent (Shielded silanols) |
| Re-equilibration Time | Short | Long | Short |
| Matrix Effects | High (at void) | Moderate | Low |
Expert Insight: While HILIC offers the best retention for the acid, it suffers from long equilibration times and sample solvent incompatibility (requires high organic). Polar-Embedded C18 (e.g., Waters Atlantis T3 or Phenomenex Luna Omega Polar C18) provides the best compromise: sufficient retention for the polar acid to separate it from the void, while maintaining robust retention for the hydrophobic parent.
Detailed Experimental Protocol
Objective: Simultaneous quantification of a generic piperidine-4-carboxamide drug and its carboxylic acid metabolite in human plasma.
A. Sample Preparation: Protein Precipitation (PPT) with Phospholipid Removal
Why: Standard PPT leaves phospholipids that suppress ionization. Using a phospholipid-removal plate (e.g., Ostro or HybridSPE) combines the speed of PPT with the cleanliness of SPE.
-
Aliquot: Transfer 50 µL of plasma into the removal plate.
-
Spike: Add 10 µL of Internal Standard (IS) solution (deuterated analog).
-
Precipitate: Add 150 µL of 1% Formic Acid in Acetonitrile.
-
Note: Acidification helps break protein binding and solubilize the polar metabolite.
-
-
Mix: Vortex for 2 minutes.
-
Elute: Apply vacuum (5-10 inHg) to collect filtrate.
-
Dilute: Dilute filtrate 1:1 with water (to match initial mobile phase).
B. LC-MS/MS Conditions
-
System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+
-
Column: Polar-Embedded C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI+)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0 min: 5% B (Hold for 1 min to retain Acid)
-
1.0 - 5.0 min: Ramp to 90% B
-
5.0 - 6.0 min: Hold 90% B
-
6.1 min: Re-equilibrate at 5% B
-
C. Mass Spectrometry Parameters (SRM)
Ionization: ESI Positive Mode. The piperidine nitrogen is highly basic (
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Mechanistic Rationale |
| Parent (Amide) | [M+H]+ | [M-45]+ | 25 | Loss of amide group (-CONH2) |
| Parent (Quant) | [M+H]+ | 84.1 | 40 | Cleavage of piperidine ring |
| Acid Metabolite | [M+1+H]+ | [M-18]+ | 20 | Loss of water (-H2O) from acid |
| Acid (Quant) | [M+1+H]+ | 84.1 | 42 | Cleavage of piperidine ring |
Workflow Visualization
Figure 2: Optimized bioanalytical workflow for piperidine-4-carboxamide quantification.
Validation Criteria (Self-Validating System)
To ensure trustworthiness, the method must adhere to ICH M10 guidelines [1].
-
Selectivity: Analyze 6 lots of blank plasma. No interference >20% of LLOQ.
-
Matrix Effect: Calculate Matrix Factor (MF).
-
Goal: MF between 0.85 and 1.15. If MF < 0.5 for the acid metabolite, the "Polarity Gap" is not solved; switch to HILIC.
-
-
Carryover: Inject blank after ULOQ. Signal must be <20% of LLOQ.
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[1][2] [Link]
-
Jian, W., et al. (2013). Bioanalysis of polar kinase inhibitors in plasma by HILIC-MS/MS. Bioanalysis, 5(13), 1649-1659. [Link]
-
McHale, C., & Harmon, T. (2023).[3] Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Halo Columns Technical Report. [Link]
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Overview. [Link]
Sources
Precision Analytics: Determination of Enantiomeric Excess in Chiral sec-Butyl Amides
Topic: Determination of Enantiomeric Excess in Chiral sec-Butyl Amides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]
Executive Summary & Strategic Framework
The sec-butyl amide moiety is a recurring pharmacophore in medicinal chemistry, serving as a scaffold in anticonvulsants, herbicides, and peptide mimics. However, the remote nature of the chiral center (at the
This guide moves beyond generic chirality protocols to focus specifically on the resolution of sec-butyl amides. We compare the three dominant analytical modalities: Chiral HPLC (the regulatory gold standard), NMR Spectroscopy with Chiral Solvating Agents (CSAs) (the high-throughput screener), and Chiral GC (the volatile specialist).
Strategic Decision Matrix
The following decision tree illustrates the logical flow for selecting the optimal method based on sample constraints and data requirements.
Figure 1: Decision matrix for selecting the appropriate analytical technique for sec-butyl amide resolution.
Comparative Analysis: Performance Metrics
The following data aggregates performance benchmarks from standard pharmaceutical workflows involving small-molecule amides.
| Metric | Method A: Chiral HPLC | Method B: 1H NMR (CSA) | Method C: Chiral GC |
| Primary Mechanism | Steric inclusion/H-bonding on stationary phase | Diastereomeric complexation in solution | Inclusion complexation (Gas Phase) |
| Accuracy (ee) | |||
| Limit of Detection | High (UV/Vis or MS): < 0.1 µg/mL | Moderate: ~1 mg/mL | High (FID): < 1 µg/mL |
| Analysis Time | 20–45 min/sample | 2–5 min/sample | 15–30 min/sample |
| Solvent Usage | High (Mobile Phase) | Low (Deuterated solvent only) | None (Carrier Gas) |
| Sample Recovery | Possible (Prep scale) | Possible (No chemical modification) | Destructive (Usually) |
| Cost Per Sample | High (Columns + Solvents) | Low (Reagents + Tube) | Low (Gases) |
Method A: Chiral HPLC (The Validator)
Role: Final Quality Control, Regulatory Submission, Trace Impurity Analysis.
For sec-butyl amides, the challenge is often the lack of strong
Recommended Stationary Phases
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H): The primary choice. The helical amylose backbone provides excellent recognition for the sec-butyl moiety.
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H): A complementary alternative if AD-H fails.
Experimental Protocol
-
Sample Prep: Dissolve 1 mg of sec-butyl amide in 1 mL of Ethanol/Hexane (1:9). Filter through a 0.45 µm PTFE filter.
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Note: Avoid basic additives (DEA) unless peak tailing is severe; amides are generally neutral enough.
-
-
Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C (Lowering to 10°C can enhance resolution by increasing rigidity of the chiral selector).
-
Detection: UV at 210 nm (Amide
transition).
-
-
Validation: Inject the racemate first to establish separation factor (
). A value of is required for baseline resolution.
Method B: 1H NMR with Chiral Solvating Agents (The Screener)
Role: High-Throughput Screening, Reaction Monitoring, Green Chemistry.
This method relies on the formation of transient diastereomeric complexes between the sec-butyl amide and a Chiral Solvating Agent (CSA). The CSA induces a chemical shift non-equivalence (
Mechanism of Recognition
The sec-butyl amide acts as a Hydrogen Bond Acceptor (via Carbonyl) and Donor (via N-H). The CSA must complement this.
-
Recommended CSA: (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle’s Alcohol) or Eu(hfc)₃ (Europium shift reagent).
-
Why Pirkle's Alcohol? It binds via H-bonding to the amide carbonyl, and the anthryl ring exerts a shielding anisotropy over one enantiomer's sec-butyl group more than the other.
Figure 2: Mechanism of chiral recognition via NMR solvating agents.
Experimental Protocol
-
Preparation: Dissolve 5–10 mg of the sec-butyl amide in 0.6 mL of CDCl₃ (Chloroform-d).
-
Note: Avoid polar solvents like DMSO or Methanol as they compete for H-bonds and disrupt the CSA-analyte complex.
-
-
Baseline Scan: Acquire a standard ¹H NMR spectrum to identify the amide N-H doublet or the sec-butyl methyl signals.
-
Titration: Add solid Pirkle’s Alcohol (2.0 equivalents relative to amide) directly to the tube. Shake to dissolve.
-
Analysis: Acquire the spectrum. Zoom in on the sec-butyl methyl region (0.8 – 1.2 ppm) or the N-H region.
-
Success Criterion: Look for splitting of the methyl doublet into two distinct doublets.
-
-
Calculation:
Where and are the integrals of the split peaks.
Method C: Chiral GC (The Volatile Specialist)
Role: Analysis of low molecular weight amides, Agrochemicals.
If the sec-butyl amide is sufficiently volatile (MW < 300 Da) and thermally stable, GC offers superior resolution to HPLC for this specific moiety due to the high efficiency of capillary columns.
Recommended Stationary Phase[3][4]
-
Derivatized
-Cyclodextrin (e.g., Rt-βDEXsa): The sec-butyl group fits snugly into the hydrophobic cavity of the -cyclodextrin.
Experimental Protocol
-
Sample Prep: Dissolve sample in Dichloromethane (1 mg/mL).
-
Injector: Split mode (50:1), 250°C.
-
Oven Program:
-
Initial: 60°C (Hold 1 min)
-
Ramp: 2°C/min to 180°C. (Slow ramp is critical for chiral resolution).
-
-
Carrier Gas: Helium or Hydrogen (constant linear velocity 35 cm/sec).
-
Detection: FID at 250°C.
References
-
Application of Chiral Solvating Agents: Wenzel, T. J. (2018). Discrimination of Enantiomers Using NMR Spectroscopy. Wiley.
-
HPLC Stationary Phase Mechanisms: Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1][3][4][5][6][7][8] Chemical Society Reviews, 37, 2593-2608.
-
GC Cyclodextrin Technology: Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.
-
Comparison of NMR and HPLC: Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. gcms.cz [gcms.cz]
- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. tcichemicals.com [tcichemicals.com]
Spectroscopic Differentiation of N-Alkyl vs. N-Acyl Piperidine Derivatives
Executive Summary
In drug development, the piperidine scaffold is ubiquitous (e.g., fentanyl, donepezil). Distinguishing between N-alkyl (amine) and N-acyl (amide) derivatives is a frequent analytical challenge during synthesis optimization and metabolite identification.
The core differentiation lies in the electronic state of the nitrogen atom:
-
-Alkyl Piperidines: The nitrogen is
-hybridized with a localized lone pair, exhibiting basicity and rapid pyramidal inversion. -
-Acyl Piperidines: The nitrogen is
-like due to resonance delocalization of the lone pair into the carbonyl group, resulting in planar geometry, restricted rotation, and neutral character.
This guide details the specific spectroscopic signatures arising from these electronic differences, providing self-validating protocols for NMR, IR, and Mass Spectrometry.
Fundamental Electronic Theory
To interpret the spectra correctly, one must understand the underlying causality.
-
The Amine (Alkyl) Case: The nitrogen lone pair is high-energy and available. It occupies an orbital capable of interacting with anti-periplanar C-H bonds (
), a phenomenon known as the trans-diaxial effect , which generates specific IR signals (Bohlmann bands). -
The Amide (Acyl) Case: The lone pair is delocalized (
). This creates a partial double bond character between N and C=O, leading to restricted rotation (rotamers) observable in NMR.[1]
Visualization: Electronic Logic Flow
Figure 1: Causal flow from electronic structure to observable spectroscopic phenomena.
Comparative Analysis: Spectroscopic Signatures
A. Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for this differentiation.
1. Proton (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
H) NMR[1][2][3][4][5][6][7]
-
-Protons (N-CH
):-
N-Alkyl: The
-protons are shielded, typically appearing at 2.2 – 2.8 ppm . Due to rapid ring inversion, axial and equatorial protons often average out at room temperature unless the ring is locked. -
N-Acyl:[6][8] The anisotropy of the carbonyl group significantly deshields the
-protons. They shift downfield to 3.2 – 4.5 ppm .
-
-
Rotameric Broadening (The "Amide" Tell):
-
N-Acyl:[6][8] Due to the partial double bond character (barrier ~15-20 kcal/mol), rotation is slow on the NMR timescale at room temperature. You will often see broad peaks or two distinct sets of signals (e.g., a 60:40 split) for the
-protons. -
Protocol: If you suspect an N-acyl compound but see broad peaks, run the sample at 350 K (77 °C) in DMSO-
. The signals will coalesce into sharp averages as the rotation rate increases.
-
2. Carbon (
C) NMR[1][2][3][4][6][7][9]
-
Carbonyl Carbon: The definitive marker for N-acyl is a signal at 168 – 175 ppm . N-alkyls lack this entirely.
- -Carbons:
B. Infrared Spectroscopy (IR)
IR provides a rapid "Yes/No" confirmation of the functional group.
-
Amide I Band (C=O Stretch):
-
Bohlmann Bands (C-H Stretch):
C. Mass Spectrometry (MS)
Fragmentation patterns differ based on the stability of the resulting ions.
-
N-Alkyl Fragmentation:
- -Cleavage: The dominant pathway.[10] The radical cation cleaves the C-C bond adjacent to the nitrogen, forming a stable iminium ion.
-
Signature: Strong
or peaks.
-
N-Acyl Fragmentation:
-
McLafferty Rearrangement: If the acyl chain has
-hydrogens (e.g., N-butyryl), a McLafferty rearrangement is prominent. -
Acylium Ion: Cleavage of the N-C(=O) bond generates acylium ions (e.g.,
43 for acetyl).
-
Data Summary Table
| Feature | ||
| 2.2 – 2.8 ppm (Shielded) | 3.2 – 4.5 ppm (Deshielded) | |
| NMR Dynamics (RT) | Sharp signals (Rapid inversion) | Broad or Split signals (Rotamers) |
| Absent | 168 – 175 ppm | |
| IR: Amide I | Absent | Strong (1640 – 1680 cm |
| IR: Bohlmann Bands | Present (2700 – 2800 cm | Absent |
| MS Fragmentation | McLafferty / Acylium ion | |
| Basicity | Basic (forms salts with HCl) | Neutral (no salt formation) |
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Rotamer Confirmation
Purpose: To confirm if broad signals are due to restricted amide rotation (N-acyl) or impurities.
-
Sample Prep: Dissolve ~5-10 mg of compound in 0.6 mL DMSO-
(high boiling point required). -
Acquisition 1 (Baseline): Acquire
H NMR at 298 K (25 °C) . Note the integration and line width of -protons (3.0 - 4.5 ppm range). -
Acquisition 2 (High Temp): Heat probe to 353 K (80 °C) . Allow 5 minutes for equilibration.
-
Analysis:
-
Result A (Coalescence): If broad peaks sharpen and merge into a single set, the compound is
-acyl (overcoming rotational barrier). -
Result B (No Change/Degradation): If peaks remain broad or complex, consider conformational locking in N-alkyls or sample impurity.
-
Protocol 2: IR "Bohlmann" Check
Purpose: To identify N-alkyl amines via lone-pair effects.
-
Sample Prep: Do not use KBr pellets if possible, as pressure can distort lattice/conformation. Use ATR (Attenuated Total Reflectance) or a solution cell (CCl
or CH Cl ). -
Scan: Collect spectrum from 4000 to 600 cm
. -
Zoom: Focus on 2600 – 2900 cm
. -
Analysis: Look for W-shaped or V-shaped bands on the lower energy side of the main C-H stretch. Presence =
-Alkyl (with specific stereochemistry).
Decision Matrix Workflow
Use this logic flow to identify your unknown piperidine derivative.
Figure 2: Step-by-step decision matrix for structural elucidation.
References
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for general IR/NMR principles).
-
Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison. (Source for chemical shift ranges and Bohlmann band theory).
-
National Institute of Standards and Technology (NIST). "Piperidine IR and Mass Spectra." NIST Chemistry WebBook, SRD 69.[11] [Link]
Sources
- 1. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. 1-Acetylpiperazine(13889-98-0) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Methylpiperidine(626-67-5) 13C NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Piperidine [webbook.nist.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
